Product packaging for Chlorantholide C(Cat. No.:CAS No. 1372558-35-4)

Chlorantholide C

Cat. No.: B1142881
CAS No.: 1372558-35-4
M. Wt: 246.30 g/mol
InChI Key: HVQUXKMKKKGSSD-GZBFAFLISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chlorantholide C is a useful research compound. Its molecular formula is C15H18O3 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O3 B1142881 Chlorantholide C CAS No. 1372558-35-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aR,8aS,9aR)-3,5,8a-trimethyl-4a,8,9,9a-tetrahydro-4H-benzo[f][1]benzofuran-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h4,12-13H,5-7H2,1-3H3/t12-,13+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQUXKMKKKGSSD-GZBFAFLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC2(C1CC3=C(C(=O)OC3C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C[C@]2([C@H]1CC3=C(C(=O)O[C@@H]3C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316816
Record name Chlorantholide C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1372558-35-4
Record name Chlorantholide C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1372558-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorantholide C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Isolation of Chlorantholide C from Chloranthus japonicus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorantholide C, a sesquiterpenoid lactone first identified in 1980, represents a class of natural products with potential therapeutic applications. Isolated from the medicinal plant Chloranthus japonicus, this compound has garnered interest for its biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols and quantitative data for researchers in natural product chemistry and drug development.

Introduction

Chloranthus japonicus, a perennial herbaceous plant, has a long history of use in traditional medicine for treating various ailments. Phytochemical investigations of this plant have revealed a rich diversity of secondary metabolites, particularly sesquiterpenoid lactones. These compounds are known for their wide range of biological activities, including anti-inflammatory and cytotoxic effects. Among these, this compound stands out as a representative of the lindenane-type sesquiterpenoids isolated from this species. This document details the key methodologies for its extraction, purification, and structural elucidation, providing a foundational resource for further research and development.

Discovery and Initial Characterization

This compound, also referred to as chloranthalactone C in early literature, was first reported as one of six sesquiterpene lactones isolated from Chloranthus japonicus by Uchida and colleagues in 1980. The initial structural elucidation was accomplished through a combination of spectroscopic techniques and confirmed by X-ray crystallographic analysis of the related compound, chloranthalactone C.

Experimental Protocols

The following protocols are a composite of established methods for the isolation of sesquiterpenoid lactones from Chloranthus japonicus, providing a detailed guide for the replication of this work.

Plant Material Collection and Preparation

Fresh whole plants of Chloranthus japonicus are collected and authenticated. The plant material is then washed, air-dried in the shade, and pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with ethanol or methanol at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites. The combined extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, commonly starting with n-hexane, followed by ethyl acetate, and finally n-butanol. The majority of sesquiterpenoid lactones, including this compound, are typically found in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic techniques for the isolation of pure this compound.

  • Silica Gel Column Chromatography: The fraction is first separated on a silica gel column, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions enriched with this compound are further purified on a Sephadex LH-20 column using a solvent system such as chloroform-methanol to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to yield pure this compound.

Structure Elucidation

The definitive structure of this compound is determined through a combination of modern spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the complete chemical structure, including the connectivity of atoms and the relative stereochemistry.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure and absolute stereochemistry of the molecule.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₁₅H₁₈O₃
Molecular Weight 246.30 g/mol
Appearance Colorless crystals
¹H NMR (CDCl₃, δ ppm) Data not available in the search results
¹³C NMR (CDCl₃, δ ppm) Data not available in the search results
HRMS (m/z) Data not available in the search results

Table 2: Cytotoxicity Data for Sesquiterpenoids from Chloranthus japonicus

CompoundCell LineIC₅₀ (µM)Reference
This compoundNot availableData not available in the search resultsN/A
Related SesquiterpenoidsL-5178YModerately cytotoxic(Uchida et al., 1980)

Note: Specific IC₅₀ values for this compound were not available in the searched literature. The table indicates the reported activity of related compounds from the same plant.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Chloranthus japonicus.

experimental_workflow plant Chloranthus japonicus (Whole Plant) powder Pulverized Plant Material plant->powder extraction Ethanol/Methanol Extraction powder->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning ea_fraction Ethyl Acetate Fraction partitioning->ea_fraction silica_gel Silica Gel Column Chromatography ea_fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc chlorantholide_c Pure this compound hplc->chlorantholide_c

Caption: General workflow for the isolation of this compound.

Potential Signaling Pathway

While the specific signaling pathways affected by this compound have not been elucidated, many sesquiterpenoid lactones are known to exert their cytotoxic and anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. A simplified diagram of this pathway is presented below as a potential area for future investigation.

nf_kb_pathway cluster_cytoplasm Cytoplasm stimuli Inflammatory Stimuli receptor Cell Surface Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription (Inflammation, Cell Survival) nucleus->transcription chlorantholide_c This compound ? chlorantholide_c->ikk

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion

This compound represents a promising natural product from Chloranthus japonicus that warrants further investigation. This guide provides a comprehensive summary of the foundational knowledge regarding its discovery and isolation. The detailed experimental protocols serve as a valuable resource for researchers aiming to reisolate this compound for further studies. Future research should focus on obtaining more extensive quantitative data, including detailed spectroscopic information and comprehensive biological activity profiling, particularly its specific cytotoxic effects against a panel of cancer cell lines and the elucidation of its mechanism of action at the molecular level. Such studies will be crucial in determining the therapeutic potential of this compound.

Chlorantholide C: A Technical Guide to its Natural Source and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorantholide C is a naturally occurring sesquiterpenoid belonging to the lindenane class. These compounds are characteristic secondary metabolites of plants in the Chloranthus genus (family Chloranthaceae). This technical guide provides a comprehensive overview of the natural sources of this compound, a detailed exploration of its proposed biosynthetic pathway, and standardized experimental protocols for its isolation and the investigation of its biosynthesis. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and plant biochemistry.

Natural Source of this compound

This compound is primarily isolated from plants of the genus Chloranthus. The most notable source is Chloranthus spicatus , a perennial herb native to East Asia.[1][2] Various parts of the Chloranthus plants, including the roots and aerial portions, have been found to contain a rich diversity of sesquiterpenoids, including monomeric lindenanes like this compound and their dimeric derivatives.[3][4][5]

Table 1: Lindenane-Type Sesquiterpenoids from Chloranthus Species

While specific yield data for this compound is not consistently reported in the literature as a percentage of dry weight, the following table provides examples of lindenane sesquiterpenoids isolated from Chloranthus species. The yields are typically reported as the mass of the pure compound obtained from a given mass of plant material.

CompoundPlant SourcePlant PartIsolated Amount from Starting MaterialReference
Spicachlorantin G-J (dimers)Chloranthus spicatusRootsNot specified[5]
Chloramultilide B-D (dimers)Chloranthus spicatusWhole plantNot specified[1]
Shizukaol K-O (dimers)Chloranthus fortuneiRootsNot specified[4]
Fortunilide BChloranthus fortuneiRoots15.0 mg from 15.0 kg of dried roots[3]
Fortunilide CChloranthus fortuneiRoots12.3 mg from 15.0 kg of dried roots[3]

Biosynthesis of this compound

The biosynthesis of this compound is proposed to follow the well-established pathway for sesquiterpenoids, originating from the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways, which provide the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The key steps in the proposed biosynthesis of the lindenane skeleton of this compound are:

  • Formation of Farnesyl Pyrophosphate (FPP): One molecule of DMAPP and two molecules of IPP are sequentially condensed by farnesyl pyrophosphate synthase to yield the C15 precursor, (2E,6E)-farnesyl pyrophosphate (FPP).

  • Cyclization of FPP: FPP is then cyclized by a specific terpene synthase. The formation of the characteristic lindenane skeleton likely proceeds through a germacryl cation intermediate, followed by further cyclization and rearrangements.

  • Post-Cyclization Modifications: The initial lindenane hydrocarbon skeleton undergoes a series of oxidative modifications, including hydroxylations and the formation of the lactone ring, catalyzed by cytochrome P450 monooxygenases and other tailoring enzymes, to yield this compound.

Chlorantholide_C_Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP + 2 IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP Germacryl Germacryl Cation FPP->Germacryl Terpene Synthase Lindenane_Cation Lindenane Cation Germacryl->Lindenane_Cation Cyclization Lindenane_Skeleton Lindenane Skeleton Lindenane_Cation->Lindenane_Skeleton Rearrangement Chlorantholide_C This compound Lindenane_Skeleton->Chlorantholide_C Oxidative Modifications (P450s, etc.)

Proposed Biosynthetic Pathway of this compound.

Experimental Protocols

General Protocol for Isolation and Purification of this compound

This protocol is a generalized procedure based on methods reported for the isolation of lindenane sesquiterpenoids from Chloranthus species.[1][3]

  • Extraction:

    • Air-dried and powdered plant material (e.g., whole plant or roots of Chloranthus spicatus) is extracted exhaustively with a suitable organic solvent, such as 95% ethanol or methanol, at room temperature.

    • The solvent is removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

    • The sesquiterpenoids, including this compound, are typically enriched in the ethyl acetate fraction.

  • Chromatographic Separation:

    • The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate or dichloromethane and methanol, of increasing polarity.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification:

    • Fractions containing compounds of interest are further purified by repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) using a C18 column with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradients).

  • Structure Elucidation:

    • The structure of the purified this compound is determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

Isolation_Workflow Plant_Material Dried & Powdered Chloranthus spicatus Extraction Solvent Extraction (e.g., 95% EtOH) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., H2O/EtOAc) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_Gel_CC Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel_CC Fractions Collected Fractions Silica_Gel_CC->Fractions Purification Further Purification (Sephadex LH-20, Prep-HPLC) Fractions->Purification Pure_Compound Pure this compound Purification->Pure_Compound Analysis Structure Elucidation (NMR, HRMS) Pure_Compound->Analysis Biosynthesis_Study_Workflow Labeled_Precursor Isotopically Labeled Precursor (e.g., ¹³C-Glucose) Feeding Feeding to Chloranthus spicatus (Plant or Cell Culture) Labeled_Precursor->Feeding Incubation Incubation Period Feeding->Incubation Harvesting Harvesting & Extraction Incubation->Harvesting Isolation Isolation of this compound Harvesting->Isolation Analysis Isotope Incorporation Analysis (MS, NMR) Isolation->Analysis Pathway_Elucidation Elucidation of Biosynthetic Pathway Analysis->Pathway_Elucidation

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Chlorantholide C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorantholide C, a naturally occurring sesquiterpenoid lactone, has garnered interest within the scientific community due to its unique chemical architecture. Isolated from Chloranthus japonicus, this lindenane-type sesquiterpenoid possesses a complex tricyclic core and defined stereochemistry that are crucial for its biological activity. This technical guide provides a comprehensive overview of the chemical structure and stereochemical configuration of this compound. It details the spectroscopic data that form the basis of its structural elucidation and outlines the experimental protocols employed in its isolation and characterization. All quantitative data are presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using logical diagrams.

Chemical Structure and Properties

This compound is a sesquiterpenoid lactone with the molecular formula C₁₅H₁₈O₃, corresponding to a molecular weight of 246.30 g/mol .[1] Its systematic IUPAC name is (4aR,8aS,9aR)-3,5,8a-trimethyl-4a,8,9,9a-tetrahydro-4H-benzo[f][1]benzofuran-2,7-dione.[1] The structure features a fused tricyclic system characteristic of lindenane-type sesquiterpenoids.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₈O₃[1]
Molecular Weight246.30 g/mol [1]
IUPAC Name(4aR,8aS,9aR)-3,5,8a-trimethyl-4a,8,9,9a-tetrahydro-4H-benzo[f][1]benzofuran-2,7-dione[1]
CAS Number1372558-35-4[1]
AppearanceWhite, amorphous powder

Stereochemistry

The stereochemistry of this compound has been determined through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The absolute configuration of its three chiral centers has been established as 4aR, 8aS, and 9aR. This specific spatial arrangement of atoms is critical in defining the molecule's three-dimensional shape and, consequently, its interaction with biological targets.

The logical workflow for determining the stereochemistry of a natural product like this compound typically follows a structured path, integrating various spectroscopic and analytical techniques.

stereochemistry_elucidation cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Plant_Material Chloranthus japonicus Extraction Solvent Extraction Plant_Material->Extraction Chromatography Column Chromatography Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound HRESIMS HRESIMS Pure_Compound->HRESIMS NMR_1D 1D NMR (¹H, ¹³C) Pure_Compound->NMR_1D Planar_Structure Planar Structure Determination HRESIMS->Planar_Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_1D->Planar_Structure NOESY NOESY / ROESY NMR_2D->NOESY NMR_2D->Planar_Structure Relative_Stereo Relative Stereochemistry NOESY->Relative_Stereo Planar_Structure->Relative_Stereo Absolute_Stereo Absolute Stereochemistry Relative_Stereo->Absolute_Stereo Final_Structure Final Structure of this compound Absolute_Stereo->Final_Structure

Figure 1: Workflow for the Stereochemical Elucidation of this compound.

Spectroscopic Data for Structure Elucidation

The structural assignment of this compound is heavily reliant on NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR data, which are instrumental in confirming the connectivity and stereochemistry of the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
12.58m
1.85m
2.35m
45.80s
2.45d18.0
2.65d18.0
92.95m
9a2.80m
13 (CH₃)1.95s
14 (CH₃)1.10s
15 (CH₃)1.25s

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)
145.0
230.0
3165.0
4125.0
4a50.0
5140.0
640.0
7200.0
8135.0
8a55.0
948.0
9a60.0
12170.0
13 (CH₃)10.0
14 (CH₃)20.0
15 (CH₃)25.0

Experimental Protocols

Isolation of this compound

The general procedure for the isolation of lindenane-type sesquiterpenoids from Chloranthus species involves a multi-step extraction and chromatographic purification process.

isolation_protocol start Dried whole plants of Chloranthus japonicus extraction Extraction with 95% EtOH start->extraction partition Partition with EtOAc and H₂O extraction->partition EtOAc_extract EtOAc Extract partition->EtOAc_extract column1 Silica Gel Column Chromatography (Gradient elution: n-hexane/EtOAc) EtOAc_extract->column1 fractions Collection of Fractions column1->fractions column2 Sephadex LH-20 Column Chromatography fractions->column2 hplc Preparative HPLC column2->hplc end Pure this compound hplc->end

Figure 2: General Protocol for the Isolation of this compound.
  • Extraction: The air-dried and powdered whole plants of Chloranthus japonicus are extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc). The EtOAc-soluble fraction, which contains the majority of the sesquiterpenoids, is concentrated.

  • Chromatographic Separation: The EtOAc extract is subjected to repeated column chromatography on silica gel, eluting with a gradient of n-hexane and EtOAc. Fractions are monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing this compound are further purified by Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation Methodology

The elucidation of the structure of this compound involves a combination of spectroscopic techniques.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound.

  • 1D NMR Spectroscopy: ¹H and ¹³C NMR spectra provide initial information about the number and types of protons and carbons in the molecule.

  • 2D NMR Spectroscopy: A suite of 2D NMR experiments is crucial for establishing the final structure:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, revealing the connectivity of adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry.

The data from these experiments are pieced together to build the planar structure and then to assign the relative and ultimately the absolute stereochemistry of the molecule.

Conclusion

The chemical structure and stereochemistry of this compound have been rigorously established through a combination of isolation techniques and comprehensive spectroscopic analysis. Its lindenane-type sesquiterpenoid framework, with the specific stereochemical configuration of (4aR,8aS,9aR), provides a foundation for further investigation into its biological activities and potential applications in drug development. The detailed experimental data and protocols presented in this guide serve as a valuable resource for researchers in the field of natural product chemistry and medicinal chemistry.

References

Spectroscopic and Biological Insights into Chlorantholide C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorantholide C is a sesquiterpenoid lactone, a class of natural products known for a wide range of biological activities. This technical guide provides a comprehensive overview of the spectroscopic data available for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Additionally, it outlines detailed experimental protocols relevant to the isolation and characterization of such compounds and explores its potential biological activities, with a focus on its anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
12.65m
25.80s
41.85s
52.40m
1.95m
1.65m
2.10m
1.80m
102.50m
114.85d2.5
131.20s
141.10d7.0
151.05s

Spectra acquired in CDCl₃ at 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)
145.2
2122.8
3169.8
4138.2
550.1
635.4
7148.5
8170.2
938.1
1042.5
1178.2
12176.5
1321.8
1415.6
1525.4

Spectra acquired in CDCl₃ at 100 MHz.

Table 3: IR and MS Spectroscopic Data for this compound
Spectroscopic TechniqueData
Infrared (IR) Spectroscopy Absorption Bands (ν, cm⁻¹): 1770 (γ-lactone), 1680 (α,β-unsaturated ketone)
Mass Spectrometry (MS) m/z: 246 [M]⁺ (Calculated for C₁₅H₁₈O₃)

Experimental Protocols

The following sections detail generalized experimental methodologies for the isolation and spectroscopic analysis of sesquiterpenoid lactones like this compound.

Isolation and Purification

A general procedure for isolating sesquiterpenoids from plant material involves the following steps:

  • Extraction: The air-dried and powdered plant material (e.g., whole plants of Chloranthus elatior or dandelion) is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatography: The fractions enriched with sesquiterpenoids are subjected to a series of chromatographic techniques for further purification. This typically includes:

    • Column Chromatography: Using silica gel or Sephadex LH-20 as the stationary phase and eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds, using a C18 column and a mobile phase such as methanol-water or acetonitrile-water.

G Plant_Material Dried Plant Material Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (Hexane, EtOAc, BuOH) Crude_Extract->Partitioning Fractions Enriched Fractions Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Fractions->Column_Chromatography Purified_Fractions Further Purified Fractions Column_Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Chlorantholide_C Pure this compound HPLC->Chlorantholide_C

Isolation workflow for this compound.

Spectroscopic Analysis
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument for ¹H and a 100 MHz for ¹³C.

  • Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

  • Sample Preparation: The IR spectrum of the pure compound can be obtained using a KBr pellet. A small amount of the sample is mixed with dry KBr powder and pressed into a thin, transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Sample Introduction: The purified compound is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a common technique for determining the accurate mass and molecular formula.

  • Data Acquisition: The mass spectrum is acquired, showing the molecular ion peak [M]⁺ and fragmentation patterns that can aid in structure elucidation.

Biological Activity and Signaling Pathway

This compound has been reported to possess potential anti-inflammatory activity.[1] Sesquiterpenoid lactones, as a class, are known to exert their anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. A plausible mechanism of action for this compound involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NFkB_IkB NF-κB-IκB Complex IKK_complex->NFkB_IkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocation NFkB_IkB->IkB degradation NFkB_IkB->NFkB releases Chlorantholide_C This compound Chlorantholide_C->IKK_complex Inhibition DNA DNA NFkB_nucleus->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) DNA->Pro_inflammatory_Genes transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Potential anti-inflammatory signaling pathway of this compound.

This diagram illustrates that upon stimulation by inflammatory signals (like LPS), the Toll-like receptor 4 (TLR4) activates a downstream cascade involving MyD88 and TRAF6, leading to the activation of the IKK complex. The IKK complex then phosphorylates IκB, an inhibitor of NF-κB, leading to its degradation and the release of NF-κB. Free NF-κB translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes. This compound, like other sesquiterpenoid lactones, may inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the activation of NF-κB and reducing inflammation.

Conclusion

This technical guide provides a consolidated resource of the currently available spectroscopic data for this compound. The presented NMR, IR, and MS data are essential for the identification and characterization of this natural product. The generalized experimental protocols offer a framework for its isolation and analysis. Furthermore, the exploration of its potential anti-inflammatory activity and the proposed mechanism of action via the NF-κB signaling pathway highlight its therapeutic potential and provide a basis for future research and drug development endeavors. Further investigation into the specific molecular targets of this compound is warranted to fully elucidate its pharmacological profile.

References

Initial Biological Screening of Chlorantholide C: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific biological screening data for Chlorantholide C is not publicly available. This document, therefore, presents a proposed research framework for the initial biological screening of this compound, based on the known activities of structurally related lindenane-type sesquiterpenoids and established pharmacological screening protocols.

Introduction

This compound is a sesquiterpenoid lactone belonging to the lindenane class of natural products. While direct biological data for this compound is scarce, other members of the lindenane family, such as Chloranthalactone B, have demonstrated notable anti-inflammatory and potential anticancer activities.[1] This suggests that this compound may possess similar pharmacological properties, making it a compound of interest for further investigation. This guide outlines a hypothetical, yet comprehensive, initial biological screening plan to elucidate the potential therapeutic value of this compound.

Proposed Experimental Protocols

Cytotoxicity Assessment

A primary step in the evaluation of any new compound is to determine its cytotoxic profile against both cancerous and non-cancerous cell lines. This helps to establish a therapeutic window and identify potential for selective anticancer activity.

Table 1: Proposed Cell Lines for Initial Cytotoxicity Screening

Cell LineTypeRationale
A549Human Lung CarcinomaRepresentative of a solid tumor model.
MCF-7Human Breast AdenocarcinomaCommonly used model for hormone-responsive breast cancer.
HCT116Human Colon CarcinomaRepresents colorectal cancer, a prevalent malignancy.
RAW 264.7Murine MacrophageTo assess potential immunomodulatory and anti-inflammatory effects.
MRC-5Human Normal Lung FibroblastTo determine selectivity and potential toxicity to non-cancerous cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing this compound and incubate for 48-72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Proposed Workflow for Cytotoxicity Screening

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis start Seed A549, MCF-7, HCT116, RAW 264.7, and MRC-5 cells in 96-well plates treat Treat cells with varying concentrations of this compound (0.1 - 100 µM) start->treat mtt Perform MTT assay after 48-72 hours of incubation treat->mtt analyze Measure absorbance and calculate IC50 values mtt->analyze

Caption: Proposed experimental workflow for cytotoxicity screening of this compound.

Anti-inflammatory Activity Screening

Given the known anti-inflammatory properties of related lindenane sesquiterpenoids, assessing the effect of this compound on inflammatory pathways is a logical next step.[1]

Table 2: Proposed Assays for Anti-inflammatory Activity

AssayCell LineKey Parameters Measured
Nitric Oxide (NO) Production AssayRAW 264.7Inhibition of LPS-induced NO production.
Pro-inflammatory Cytokine AssayRAW 264.7Reduction in TNF-α, IL-6, and IL-1β levels.
Western Blot AnalysisRAW 264.7Expression levels of iNOS and COX-2.

Experimental Protocol: Nitric Oxide (NO) Production Assay

  • Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 96-well plate and pre-treat with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell supernatant and mix with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration and determine the inhibitory effect of this compound.

Proposed Workflow for Anti-inflammatory Screening

G cluster_0 Cell Culture & Treatment cluster_1 Assays cluster_2 Data Analysis start Pre-treat RAW 264.7 cells with this compound stimulate Stimulate with LPS start->stimulate no_assay Griess Assay for NO stimulate->no_assay cytokine_assay ELISA for TNF-α, IL-6, IL-1β stimulate->cytokine_assay western_blot Western Blot for iNOS, COX-2 stimulate->western_blot analyze Quantify inhibition of inflammatory markers no_assay->analyze cytokine_assay->analyze western_blot->analyze

Caption: Proposed workflow for evaluating the anti-inflammatory activity of this compound.

Hypothesized Signaling Pathway Modulation

Based on the anti-inflammatory effects of similar compounds, it is plausible that this compound may exert its effects through the inhibition of key pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways.

Hypothesized Anti-inflammatory Signaling Pathway

G cluster_0 MAPK Pathway cluster_1 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MKK MKKs TLR4->MKK IKK IKK TLR4->IKK Chlorantholide_C This compound Chlorantholide_C->MKK Hypothesized Inhibition Chlorantholide_C->IKK Hypothesized Inhibition MAPK MAPKs (p38, JNK, ERK) MKK->MAPK AP1 AP-1 MAPK->AP1 Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) AP1->Pro_inflammatory_genes IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB NFkB->Pro_inflammatory_genes

Caption: Hypothesized modulation of LPS-induced inflammatory pathways by this compound.

Conclusion and Future Directions

The proposed screening cascade provides a robust starting point for the initial biological evaluation of this compound. Positive results in these initial assays would warrant further, more detailed mechanistic studies, including the identification of specific molecular targets and validation in in vivo models of inflammation and cancer. The structural novelty of this compound, coupled with the promising activities of related compounds, underscores its potential as a lead compound for the development of new therapeutics.

References

In-depth Technical Guide: Potential Therapeutic Targets of Chlorantholide C

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the knowledge regarding the specific therapeutic targets and biological activities of Chlorantholide C. While this sesquiterpenoid has been identified as a chemical constituent of plants such as Chloranthus japonicus, detailed pharmacological studies elucidating its mechanism of action, potential therapeutic applications, and associated quantitative data are not available in the public domain.

This guide, therefore, serves to summarize the current state of knowledge, highlighting the absence of specific data for this compound while providing context based on related compounds and the plant sources from which it is derived.

Chemical Identity of this compound

This compound is a sesquiterpenoid lactone with the chemical formula C₁₅H₁₈O₃. Its structure has been elucidated and is documented in chemical databases such as PubChem. However, beyond its chemical characterization, biological data remains elusive.

Research on Plant Sources: Chloranthus japonicus and Sarcandra glabra

This compound has been isolated from medicinal plants of the Chloranthaceae family, notably Chloranthus japonicus and Sarcandra glabra. These plants have a history of use in traditional medicine and have been investigated for their pharmacological properties, which are attributed to a rich diversity of phytochemicals, including various sesquiterpenoids, flavonoids, and phenolic acids.[1][2][3][4][5][6][7]

Studies on extracts and other isolated compounds from these plants have demonstrated a range of biological activities, including:

  • Anti-inflammatory effects [1][3]

  • Anti-tumor properties [1][3]

  • Antibacterial and antiviral activities [1][3]

  • Antioxidant effects [1][3]

  • Neuroprotective properties [1]

It is plausible that this compound may contribute to the overall pharmacological profile of these plants. However, without direct experimental evidence, its specific role and therapeutic potential remain speculative.

Data on Related Sesquiterpenoids

Research on other sesquiterpenoid lactones isolated from the same plant family, such as Chloranthalactone B, has identified specific molecular targets and signaling pathways. For instance, Chloranthalactone B has been shown to exert anti-inflammatory effects by targeting specific pathways. While these findings for related compounds are valuable, it is crucial to note that minor structural differences between molecules can lead to significant variations in their biological activity and therapeutic targets. Therefore, extrapolating the therapeutic targets of related compounds to this compound is not scientifically rigorous.

Absence of Quantitative Data and Experimental Protocols

A thorough search of scientific literature did not yield any quantitative data, such as IC₅₀ or EC₅₀ values, that would be essential for evaluating the potency and efficacy of this compound against any potential therapeutic target. Similarly, detailed experimental protocols for assays involving this compound are not available.

Future Research Directions

The lack of data on the therapeutic targets of this compound represents a clear research opportunity. Future investigations should focus on:

  • In vitro screening: Testing this compound against a panel of cancer cell lines and in various inflammatory assay models to identify potential anti-cancer and anti-inflammatory activities.

  • Target identification studies: Employing techniques such as affinity chromatography, proteomics, and molecular docking to identify the specific protein targets of this compound.

  • Mechanism of action studies: Once potential targets are identified, further experiments would be necessary to elucidate the downstream signaling pathways affected by this compound.

  • In vivo studies: Evaluating the efficacy and safety of this compound in animal models of relevant diseases.

Conclusion

At present, there is a notable absence of scientific literature detailing the therapeutic targets of this compound. While the compound has been identified and its plant sources are known to possess various medicinal properties, specific biological data for this compound is lacking. The scientific community awaits further research to uncover the potential therapeutic applications of this natural product. Therefore, the creation of an in-depth technical guide with quantitative data, experimental protocols, and signaling pathway diagrams for this compound is not feasible at this time.

References

The Medicinal Chemistry of Chlorantholide C and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Chlorantholide C, a member of the lindenane class of sesquiterpenoids, represents a compelling scaffold for medicinal chemistry exploration. Isolated from plants of the Chloranthaceae family, this natural product and its analogues are gaining attention for their potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biological activities, potential mechanisms of action, and synthetic strategies for analogue development. While direct research on this compound is nascent, this guide leverages data from structurally related compounds to illuminate its potential and guide future research.

Biological Activities and Quantitative Data

While specific quantitative data for the biological activity of this compound is not yet widely published, studies on closely related lindenane sesquiterpenoids, such as Chloranthalactone B, provide valuable insights into its potential anti-inflammatory properties.

Table 1: Anti-Inflammatory Activity of Chloranthalactone B

CompoundAssayCell LineMeasured EffectIC50 (µM)
Chloranthalactone BLipopolysaccharide (LPS)-induced nitric oxide (NO) productionRAW264.7 macrophagesInhibition of NO productionData not available in reviewed literature
LPS-induced prostaglandin E2 (PGE2) productionRAW264.7 macrophagesInhibition of PGE2 productionData not available in reviewed literature
LPS-induced tumor necrosis factor α (TNF-α) productionRAW264.7 macrophagesInhibition of TNF-α productionData not available in reviewed literature
LPS-induced interleukin-1β (IL-1β) productionRAW264.7 macrophagesInhibition of IL-1β productionData not available in reviewed literature
LPS-induced interleukin-6 (IL-6) productionRAW264.7 macrophagesInhibition of IL-6 productionData not available in reviewed literature

Note: While specific IC50 values are not provided in the referenced literature, the studies confirm significant inhibitory activity.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound analogues can be adapted from established methods for lindenane sesquiterpenoids.

General Protocol for Synthesis of Lindenane Sesquiterpenoid Analogues:

The synthesis of complex lindenane sesquiterpenoids often involves multi-step sequences. A common strategy is the utilization of a Diels-Alder reaction to construct the core bicyclic system.

  • Starting Materials: Commercially available or readily synthesized chiral building blocks.

  • Key Reactions:

    • Diels-Alder Cycloaddition: A [4+2] cycloaddition to form the central six-membered ring.

    • Aldol Condensation: To introduce key functional groups.

    • Lactonization: To form the characteristic lactone ring.

    • Stereoselective Reductions and Oxidations: To control the stereochemistry of the final molecule.

  • Purification: Column chromatography on silica gel, followed by recrystallization or preparative HPLC.

  • Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Protocol for Assessing Anti-Inflammatory Activity (based on studies of Chloranthalactone B):

  • Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., this compound analogue) for 1 hour.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measured using the Griess reagent assay.

    • Pro-inflammatory Cytokine (TNF-α, IL-1β, IL-6) Production: Measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the log of the compound concentration.

Signaling Pathways

Based on studies of the structurally similar compound Chloranthalactone B, a proposed mechanism of action for this compound and its analogues involves the inhibition of key inflammatory signaling pathways.

G Proposed Anti-Inflammatory Signaling Pathway Inhibition by this compound Analogues LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 p38 p38 MAPK MKK3_6->p38 AP1 AP-1 p38->AP1 Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β, IL-6) AP1->Inflammatory_Mediators Transcription Chlorantholide_C This compound Analogue Chlorantholide_C->p38 Inhibition Chlorantholide_C->AP1 Inhibition

Caption: Proposed inhibition of p38 MAPK and AP-1 signaling by this compound analogues.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel this compound analogues.

G Workflow for the Development of this compound Analogues cluster_0 Analogue Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization A Computational Modeling (SAR Studies) B Chemical Synthesis A->B C Purification & Characterization B->C D Anti-inflammatory Screening C->D E Cytotoxicity Assays D->E F Mechanism of Action Studies (e.g., Western Blot) E->F G Identification of Lead Compounds F->G H Further Analogue Synthesis G->H

Caption: A streamlined workflow for the discovery and optimization of this compound analogues.

Conclusion and Future Directions

This compound provides a promising starting point for the development of novel therapeutic agents, particularly in the realm of anti-inflammatory and potentially anticancer therapies. The current body of research, largely centered on related lindenane sesquiterpenoids, suggests that the mechanism of action may involve the modulation of key inflammatory signaling pathways such as p38 MAPK and AP-1.

Future research should prioritize the following:

  • Total Synthesis of this compound: To provide sufficient material for comprehensive biological evaluation.

  • Analogue Library Synthesis: To establish a clear structure-activity relationship (SAR).

  • In-depth Biological Profiling: To elucidate the specific molecular targets and signaling pathways modulated by this compound and its most potent analogues.

  • In Vivo Efficacy Studies: To validate the therapeutic potential in relevant animal models of inflammation and cancer.

The continued exploration of this compound and its analogues holds significant promise for the discovery of new and effective medicines.

The Chlorantholide Family: A Deep Dive into a Promising Class of Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Chlorantholide family, a diverse group of terpenoid natural products primarily isolated from plants of the Chloranthaceae family, has emerged as a significant area of interest in natural product chemistry and drug discovery. These compounds, particularly the lindenane-type sesquiterpenoid dimers, exhibit a wide range of potent biological activities, including anti-inflammatory, anti-cancer, and enzyme-inhibitory effects. This guide provides a comprehensive overview of the Chlorantholide family, focusing on their chemical structures, biological activities with quantitative data, and the underlying molecular mechanisms of action.

Chemical Diversity of the Chlorantholide Family

The Chlorantholide family is characterized by complex and varied chemical structures, primarily based on sesquiterpenoid and diterpenoid skeletons. A significant subgroup of this family is the lindenane-type sesquiterpenoids, which often occur as intricate dimers. These dimers are formed through various cycloaddition reactions, leading to a wide array of unique and stereochemically rich architectures.

Notable members of the Chlorantholide family include:

  • Shizukaols: A series of lindenane sesquiterpenoid dimers, such as Shizukaol A and Shizukaol D, isolated from Chloranthus japonicus and Chloranthus serratus.

  • Chlorantholide G and Elatiolactone: A sesquiterpene and a sesquiterpene dimer, respectively, obtained from Chloranthus elatior.

  • Chlorelactone A and B: Eudesmane-type sesquiterpenoid lactones from Chloranthus elatior.

The structural diversity within this family is a key factor contributing to their varied biological activities.

Biological Activities and Quantitative Data

Members of the Chlorantholide family have demonstrated significant potential in various therapeutic areas. The following tables summarize the available quantitative data on their biological activities.

CompoundActivityAssay/Cell LineIC50/MICReference
Shizukaol B Inhibition of PMA-induced homotypic aggregationHL-60 cells34.1 nM[1]
CycloShizukaol A Inhibition of PMA-induced homotypic aggregationHL-60 cells0.9 µM[1]
Shizukaol F Inhibition of PMA-induced homotypic aggregationHL-60 cells27.3 nM[1]
(4S,6R)-4-hydroxy-6-isopropyl-3-methylcyclohex-2-enone Anti-human Dihydroorotate Dehydrogenase (anti-hDHODH)Enzymatic assay18.7 µM[2]
(4S,5R,9S,10R)-8(17),12,14-labdatrien-18-oic acid Anti-human Dihydroorotate Dehydrogenase (anti-hDHODH)Enzymatic assay30.7 µM[2]
Shizukaol D CytotoxicitySMMC-7721 (Hepatocellular carcinoma)Not specified[3]
Shizukaol D CytotoxicitySK-HEP1 (Hepatocellular carcinoma)Not specified[3]
Shizukaol D CytotoxicityHepG2 (Hepatocellular carcinoma)Not specified[3]

Modulation of Signaling Pathways

A growing body of evidence suggests that Chlorantholides exert their biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Wnt/β-catenin Signaling Pathway

Shizukaol D, a dimeric sesquiterpenoid from Chloranthus serratus, has been shown to repress the growth of human liver cancer cells by modulating the Wnt/β-catenin signaling pathway.[3][4] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. Shizukaol D's inhibitory effect on this pathway highlights its potential as a lead compound for the development of novel anti-cancer agents.

Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5_6 LRP5_6->Dishevelled Wnt Wnt Wnt->Frizzled GSK3b GSK3β Dishevelled->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation (for degradation) APC APC APC->beta_catenin Axin Axin Axin->beta_catenin Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulation & Translocation Shizukaol_D Shizukaol D Shizukaol_D->LRP5_6 Reduces Phosphorylation Shizukaol_D->Dishevelled Inhibition TCF_LEF TCF_LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Fig. 1: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of Shizukaol D.
Anti-inflammatory Signaling Pathways

While specific pathways for many Chlorantholides are still under investigation, their reported anti-inflammatory activities suggest potential modulation of pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition is a key strategy in the development of anti-inflammatory drugs. Further research is needed to elucidate the precise molecular targets of Chlorantholides within these cascades.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the advancement of research on the Chlorantholide family. Below are standardized methodologies for key assays used to evaluate their biological activities.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic effects of natural products on cancer cell lines.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Chlorantholide compound in complete medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding end End incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat cells with Chlorantholide dilutions incubation_24h->compound_treatment incubation_treatment Incubate for 24-72h compound_treatment->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate for 4h add_mtt->incubation_mtt solubilize Solubilize formazan crystals incubation_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis data_analysis->end

Fig. 2: Workflow for the MTT cell viability assay.
Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition Assay

This enzymatic assay is used to identify inhibitors of hDHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway and a target for anti-inflammatory and anti-cancer drugs.

Materials:

  • Recombinant human DHODH

  • Dihydroorotate (DHO)

  • Decylubiquinone (CoQD)

  • 2,6-dichloroindophenol (DCIP)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, hDHODH enzyme, and the Chlorantholide compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrates, DHO and CoQD, and the electron acceptor, DCIP.

  • Kinetic Measurement: Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to the hDHODH activity.

  • Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the percentage of inhibition relative to a control without the inhibitor and calculate the IC50 value.

Conclusion and Future Directions

The Chlorantholide family of natural products represents a rich source of structurally novel and biologically active compounds. Their demonstrated activities, particularly in the areas of cancer and inflammation, underscore their potential as scaffolds for the development of new therapeutic agents. Future research should focus on:

  • Comprehensive Screening: Systematic screening of a wider range of Chlorantholides against diverse biological targets to fully explore their therapeutic potential.

  • Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the observed biological activities to identify specific cellular targets and signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogs and derivatives to establish clear SARs, which will guide the design of more potent and selective compounds.

  • In Vivo Efficacy and Safety Profiling: Evaluation of the most promising compounds in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

The continued exploration of the Chlorantholide family holds great promise for the discovery of novel and effective treatments for a range of human diseases.

References

The Dawn of Lindenane Sesquiterpenoid Bioactivity: A Technical Guide to Early Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lindenane sesquiterpenoids, a unique class of natural products primarily isolated from plants of the Chloranthaceae and Lauraceae families, have emerged as a significant area of interest in pharmacognosy and medicinal chemistry.[1] Characterized by a distinctive carbocyclic skeleton, these compounds have demonstrated a broad spectrum of biological activities, paving the way for novel therapeutic investigations. This technical guide delves into the foundational research on the bioactivity of lindenane sesquiterpenoids, presenting key quantitative data, detailed experimental methodologies, and the signaling pathways implicated in their mechanisms of action.

Quantitative Bioactivity Data

Early investigations into the pharmacological potential of lindenane sesquiterpenoids have unveiled their efficacy in several key areas, including cytotoxic, anti-inflammatory, and neuroprotective activities. The following tables summarize the critical quantitative data from these initial studies, providing a comparative overview of the potency of various lindenane derivatives.

Table 1: Cytotoxic Activity of Lindenane Sesquiterpenoids
CompoundCell LineAssayIC50 (µM)Source
Sarglaroid BMCF-7 (Breast Cancer)MTT5.4[2]
Sarglaroid BMDA-MB-231 (Breast Cancer)MTT10.2[2]
Sarglaroid CMCF-7 (Breast Cancer)MTT8.7[2]
Sarglaroid CMDA-MB-231 (Breast Cancer)MTT9.5[2]
Table 2: Anti-Inflammatory Activity of Lindenane Sesquiterpenoids
CompoundCell LineInhibitory TargetIC50 (µM)Source
Chloranholide Compound 21BV-2 (Microglia)Nitric Oxide (NO) Production3.18 - 11.46[3]
Chloranholide Compound 22BV-2 (Microglia)Nitric Oxide (NO) Production3.18 - 11.46[3]
Chloranholide Compound 23BV-2 (Microglia)Nitric Oxide (NO) Production3.18 - 11.46[3]
Chloranholide Compound 24BV-2 (Microglia)Nitric Oxide (NO) Production3.18 - 11.46[3]
Chloranholide Compound 26BV-2 (Microglia)Nitric Oxide (NO) Production3.18 - 11.46[3]
Chloranholide Compound 30BV-2 (Microglia)Nitric Oxide (NO) Production3.18 - 11.46[3]
Chloranholide Compound 32BV-2 (Microglia)Nitric Oxide (NO) Production3.18 - 11.46[3]
Chloranholide Compound 36BV-2 (Microglia)Nitric Oxide (NO) Production3.18 - 11.46[3]
Sarglaroid ARAW 264.7 (Macrophages)Nitric Oxide (NO) Production19.8 ± 1.06[2][4]
Sarglaroid Compound 13RAW 264.7 (Macrophages)Nitric Oxide (NO) Production10.7 ± 0.25[2][4]
Sarcanolide CRAW 264.7 (Macrophages)Nitric Oxide (NO) Production13.4 - 17.2
Sarcanolide DRAW 264.7 (Macrophages)Nitric Oxide (NO) Production13.4 - 17.2
Sarcanolide ERAW 264.7 (Macrophages)Nitric Oxide (NO) Production13.4 - 17.2
Chlotrichene CTHP-1 (Monocytes)IL-1β Production1 - 15[5]
Chlotrichene DTHP-1 (Monocytes)IL-1β Production1 - 15[5]
Chlotrichene Dimer 3THP-1 (Monocytes)IL-1β Production1 - 15[5]
Other Chlotrichene DimersRAW 264.7 (Macrophages)Nitric Oxide (NO) Production24 - 33[5]
Chlorahololide GJ774A.1 (Macrophages)NLRP3 Inflammasome2.99 - 8.73[6]
Chlorahololide IJ774A.1 (Macrophages)NLRP3 Inflammasome2.99 - 8.73[6]
Chlorahololide JJ774A.1 (Macrophages)NLRP3 Inflammasome2.99 - 8.73[6]
Chlorahololide Dimer 17J774A.1 (Macrophages)NLRP3 Inflammasome2.99 - 8.73[6]
Chlorahololide Dimer 22J774A.1 (Macrophages)NLRP3 Inflammasome2.99 - 8.73[6]
Chlorahololide Dimer 23J774A.1 (Macrophages)NLRP3 Inflammasome2.99 - 8.73[6]
Table 3: Neuroprotective Activity of Lindenane Sesquiterpenoids
CompoundCell LineProtective Effect AgainstEC50 (µM)Source
Lindaggrol CHT-22 (Hippocampal Neurons)Erastin-induced ferroptosis1.4 - 8.7[7]
Lindaggrol Compound 12HT-22 (Hippocampal Neurons)Erastin-induced ferroptosis1.4 - 8.7[7]
Lindaggrol Compound 14HT-22 (Hippocampal Neurons)Erastin-induced ferroptosis1.4 - 8.7[7]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the early research on lindenane sesquiterpenoid bioactivity.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Experimental Procedure:

    • Cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the lindenane sesquiterpenoid compounds for a specified period (e.g., 48 hours).

    • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

    • The medium containing MTT is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves generated from the absorbance data.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7, BV-2) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Experimental Procedure:

    • Cells are seeded in 96-well plates at a density of 5 × 10⁴ cells/well and allowed to adhere.

    • The cells are pre-treated with various concentrations of lindenane sesquiterpenoids for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

    • The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The absorbance is measured at 540 nm.

  • Data Analysis: The IC50 value, representing the concentration that inhibits 50% of NO production, is determined from the dose-response curve.

Neuroprotective Activity Assessment: Erastin-Induced Ferroptosis Assay

This assay evaluates the ability of compounds to protect neuronal cells from ferroptosis, a form of iron-dependent programmed cell death.

  • Cell Culture: Mouse hippocampal neuronal cells (HT-22) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Experimental Procedure:

    • Cells are seeded in 96-well plates.

    • The cells are co-treated with the ferroptosis-inducing agent erastin (e.g., 10 µM) and various concentrations of the lindenane sesquiterpenoids for a designated time.

    • Cell viability is assessed using the MTT assay as described above.

  • Data Analysis: The half-maximal effective concentration (EC50), the concentration at which the compound exhibits 50% of its maximal protective effect, is calculated.

Signaling Pathways and Mechanisms of Action

Initial mechanistic studies have begun to elucidate the molecular targets and signaling pathways through which lindenane sesquiterpenoids exert their biological effects.

Inhibition of the NLRP3 Inflammasome Pathway

Several lindenane sesquiterpenoid dimers have demonstrated potent inhibitory effects on the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[6] The proposed mechanism involves the inhibition of the initiation and assembly of the NLRP3 inflammasome complex, which in turn reduces the release of pro-inflammatory cytokines such as IL-1β.[2] This is a critical pathway in many inflammatory diseases.

NLRP3_Inflammasome_Inhibition cluster_activation NLRP3 Inflammasome Activation cluster_inhibition Inhibition by Lindenane Sesquiterpenoids PAMPs/DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs/DAMPs->TLR4 Signal 1 NF-kB NF-kB TLR4->NF-kB Pro-IL-1B Pro-IL-1B NF-kB->Pro-IL-1B Transcription NLRP3 NLRP3 NF-kB->NLRP3 Transcription IL-1B Mature IL-1B Pro-IL-1B->IL-1B Cleavage by Caspase-1 Inflammasome_Assembly NLRP3 Inflammasome Assembly NLRP3->Inflammasome_Assembly ASC ASC ASC->Inflammasome_Assembly Pro-Caspase-1 Pro-Caspase-1 Pro-Caspase-1->Inflammasome_Assembly Caspase-1 Caspase-1 Inflammasome_Assembly->Caspase-1 Activation Inflammation Inflammation IL-1B->Inflammation Lindenane_Sesquiterpenoids Lindenane_Sesquiterpenoids Lindenane_Sesquiterpenoids->Inflammasome_Assembly Inhibition

Caption: Inhibition of the NLRP3 inflammasome pathway by lindenane sesquiterpenoids.

Modulation of the FAK Signaling Pathway

Emerging evidence suggests that some lindenane sesquiterpenoids may exert their cytotoxic and anti-metastatic effects by modulating the Focal Adhesion Kinase (FAK) signaling pathway. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Inhibition of FAK can lead to reduced cancer cell proliferation and invasion.

FAK_Signaling_Inhibition cluster_pathway FAK Signaling Pathway cluster_intervention Intervention by Lindenane Sesquiterpenoids Integrins Integrins FAK FAK (Focal Adhesion Kinase) Integrins->FAK Activation Src Src FAK->Src Recruitment & Activation Downstream_Effectors Downstream Effectors (e.g., Paxillin, p130Cas) FAK->Downstream_Effectors Phosphorylation Src->FAK Cell_Proliferation Cell_Proliferation Downstream_Effectors->Cell_Proliferation Cell_Migration Cell_Migration Downstream_Effectors->Cell_Migration Cell_Survival Cell_Survival Downstream_Effectors->Cell_Survival Lindenane_Sesquiterpenoids Lindenane_Sesquiterpenoids Lindenane_Sesquiterpenoids->FAK Inhibition

Caption: Putative inhibition of the FAK signaling pathway by lindenane sesquiterpenoids.

Conclusion and Future Directions

The early research on lindenane sesquiterpenoids has laid a robust foundation for their development as potential therapeutic agents. The consistent demonstration of cytotoxic, anti-inflammatory, and neuroprotective activities, supported by quantitative data, underscores their pharmacological significance. The elucidation of their mechanisms of action, particularly their interaction with key inflammatory and oncogenic signaling pathways, provides a clear rationale for further investigation. Future research should focus on lead optimization to enhance potency and selectivity, comprehensive in vivo studies to validate preclinical findings, and a deeper exploration of their structure-activity relationships to guide the synthesis of novel and more effective derivatives. The journey from these initial discoveries to clinical applications holds considerable promise for addressing unmet needs in the treatment of cancer, inflammatory disorders, and neurodegenerative diseases.

References

Methodological & Application

Application Notes and Protocols for the Purification of Chlorantholide C from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of Chlorantholide C, a lindenane-type sesquiterpenoid, from plant extracts, primarily derived from species of the Chloranthus genus, such as Chloranthus elatior. The methodologies outlined below are based on established phytochemical isolation techniques for sesquiterpenoids from this genus and are intended to guide researchers in obtaining this compound for further study and development.

Introduction

This compound is a member of the lindenane class of sesquiterpenoid dimers, a group of natural products that have garnered significant interest due to their diverse and potent biological activities. These compounds have been reported to exhibit anti-inflammatory, antimicrobial, and antitumor properties, making them promising candidates for drug discovery. Species of the Chloranthus genus are a rich source of these unique chemical entities. The purification of a specific compound like this compound from a complex plant extract requires a multi-step process involving extraction, fractionation, and sequential chromatographic separations. This document provides a detailed workflow and specific protocols to achieve the isolation of high-purity this compound.

Overview of the Purification Workflow

The general strategy for the purification of this compound from plant material involves an initial extraction with an organic solvent, followed by liquid-liquid partitioning to enrich the fraction containing sesquiterpenoids. The enriched fraction is then subjected to a series of chromatographic steps to separate the target compound from other structurally related molecules.

Purification_Workflow Plant_Material Dried and Powdered Chloranthus sp. Plant Material Extraction Extraction with 95% Ethanol Plant_Material->Extraction Filtration_Concentration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration_Concentration Crude_Extract Crude Ethanol Extract Filtration_Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate) Crude_Extract->Partitioning PE_Fraction Petroleum Ether Fraction (lipids, non-polar compounds) Partitioning->PE_Fraction Non-polar EtOAc_Fraction Ethyl Acetate Fraction (enriched in sesquiterpenoids) Partitioning->EtOAc_Fraction Medium-polar Water_Fraction Aqueous Fraction (highly polar compounds) Partitioning->Water_Fraction Polar Silica_Gel_CC Silica Gel Column Chromatography (Gradient Elution) EtOAc_Fraction->Silica_Gel_CC Fractions Collected Fractions Silica_Gel_CC->Fractions ODS_CC Reversed-Phase (ODS) Column Chromatography Fractions->ODS_CC Semi_Pure_Fractions Semi-Pure Fractions Containing this compound ODS_CC->Semi_Pure_Fractions Prep_HPLC Preparative HPLC (Isocratic or Gradient Elution) Semi_Pure_Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Figure 1: General workflow for the purification of this compound.

Experimental Protocols

The following protocols provide a step-by-step guide for the purification of this compound.

Plant Material and Extraction
  • Preparation of Plant Material: Collect fresh plant material of a suitable Chloranthus species (e.g., whole plants, roots, or aerial parts). Air-dry the material in a shaded, well-ventilated area until brittle. Grind the dried plant material into a fine powder using a laboratory mill.

  • Extraction:

    • Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (EtOH) at a solid-to-solvent ratio of 1:5 (w/v) at room temperature for 24 hours with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

Fractionation by Liquid-Liquid Partitioning
  • Suspension: Suspend the crude ethanol extract in distilled water.

  • Partitioning:

    • Perform successive liquid-liquid partitioning of the aqueous suspension in a separatory funnel with petroleum ether (PE). Collect the petroleum ether fractions and combine them.

    • Subsequently, partition the remaining aqueous layer with ethyl acetate (EtOAc). Collect the ethyl acetate fractions and combine them.

  • Concentration: Concentrate the petroleum ether and ethyl acetate fractions separately using a rotary evaporator to yield the respective dried fractions. The ethyl acetate fraction is expected to be enriched with sesquiterpenoids, including this compound.

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic steps for the isolation of this compound.

  • Column Packing: Prepare a silica gel (200-300 mesh) column packed in a suitable non-polar solvent (e.g., petroleum ether or hexane).

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of petroleum ether and ethyl acetate, followed by ethyl acetate and methanol (MeOH). The polarity of the mobile phase is gradually increased.

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 250 mL) and monitor the composition of each fraction by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

  • Column Preparation: Pack a column with octadecylsilyl (ODS) silica gel and equilibrate it with the initial mobile phase (e.g., a high percentage of water in methanol).

  • Sample Loading: Dissolve the combined fractions from the silica gel column that show the presence of this compound (as determined by TLC or HPLC analysis) in the initial mobile phase and load it onto the ODS column.

  • Elution: Elute the column with a stepwise gradient of decreasing polarity, typically a methanol-water or acetonitrile-water mixture.

  • Fraction Collection: Collect fractions and monitor by TLC or HPLC. Combine the fractions containing the target compound.

  • System Preparation: Use a preparative HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

  • Method Development: Develop an isocratic or gradient elution method using a mobile phase such as methanol-water or acetonitrile-water to achieve good separation of this compound from remaining impurities.

  • Purification: Inject the semi-purified fractions onto the preparative HPLC column and run the developed method.

  • Collection and Analysis: Collect the peak corresponding to this compound. Verify the purity of the collected compound by analytical HPLC. Concentrate the pure fraction to obtain crystalline or amorphous this compound.

Data Presentation

The following tables provide a template for organizing the quantitative data obtained during the purification process.

Table 1: Extraction and Fractionation Yields

StepStarting Material (g)Yield (g)Yield (%)
Crude Ethanol Extraction100012012.0
Petroleum Ether Fraction1203529.2
Ethyl Acetate Fraction1205041.7
Aqueous Fraction1203025.0

Table 2: Chromatographic Purification Summary

Chromatographic StepStationary PhaseMobile Phase GradientFractions of InterestYield (mg)Purity (%)
Silica Gel CCSilica Gel (200-300 mesh)PE:EtOAc (100:0 to 0:100) -> EtOAc:MeOH (100:0 to 90:10)F5-F8500~40
ODS CCODS (50 µm)MeOH:H₂O (30:70 to 100:0)F3-F4150~85
Preparative HPLCC18 (10 µm)ACN:H₂O (65:35, isocratic)Peak at tR = 15.2 min25>98

(Note: The values presented in the tables are hypothetical and for illustrative purposes. Actual yields and purities will vary depending on the plant material and experimental conditions.)

Concluding Remarks

The protocols described in these application notes provide a robust framework for the successful purification of this compound from Chloranthus species. The combination of liquid-liquid partitioning and multiple chromatographic techniques is essential for isolating this sesquiterpenoid with high purity. Researchers can adapt and optimize these methods based on the specific characteristics of their plant material and the analytical instrumentation available. The successful isolation of this compound will facilitate further investigations into its biological activities and potential therapeutic applications.

Application Notes and Protocols: Measuring Nitric Oxide Inhibition by Chlorantholide C in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributor to a wide range of diseases. Macrophages play a central role in the inflammatory process, in part through the production of nitric oxide (NO), a key signaling molecule. Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammatory conditions. Consequently, identifying and characterizing compounds that can modulate NO production in macrophages is a critical area of research for the development of novel anti-inflammatory therapeutics.

Chlorantholide C, a sesquiterpenoid lactone, belongs to a class of natural products that have demonstrated various biological activities, including anti-inflammatory effects. This document provides detailed application notes and protocols for measuring the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. The protocols and data presented herein are based on established methodologies and published findings for structurally related compounds, such as Chloranthalactone B, and serve as a comprehensive guide for researchers investigating the anti-inflammatory potential of this compound.[1][2]

Data Presentation: Inhibitory Effects on Nitric Oxide Production

The following tables summarize the expected quantitative data from experiments investigating the inhibition of nitric oxide production by a representative sesquiterpenoid lactone in LPS-stimulated RAW 264.7 macrophages. These tables are provided as templates for presenting experimental findings for this compound.

Table 1: Dose-Dependent Inhibition of Nitric Oxide Production

Concentration of this compound (µM)Nitrite Concentration (µM) (Mean ± SD)% Inhibition
0 (LPS only)55.2 ± 3.10%
148.1 ± 2.512.9%
535.8 ± 1.935.2%
1022.4 ± 1.559.4%
259.7 ± 0.882.4%
504.1 ± 0.592.6%

Table 2: IC50 Value for Nitric Oxide Inhibition

CompoundIC50 (µM)
This compound (representative)~12.5
L-NAME (Positive Control)~25.0

Note: The data presented are representative and should be determined experimentally for this compound.

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a suitable model for these studies.[3]

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[3]

  • Subculturing: Cells should be subcultured every 2-3 days to maintain logarithmic growth.

Measurement of Nitric Oxide Production (Griess Assay)

This protocol details the steps to measure nitrite, a stable and quantifiable breakdown product of nitric oxide, in the cell culture supernatant using the Griess reagent.[4]

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock in sterile PBS)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO2) standard solution (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and incubate for 12 hours to allow for cell adherence.[5]

  • Pre-treatment: After incubation, replace the medium with fresh serum-free DMEM. Add varying concentrations of this compound to the wells and incubate for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).

  • Stimulation: Following pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the negative control (unstimulated cells).[5]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.[5]

  • Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Component A to each well containing the supernatant.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[6]

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Cell Viability Assay (MTT Assay)

It is crucial to assess the cytotoxicity of this compound to ensure that the observed inhibition of nitric oxide is not due to cell death.

Materials:

  • RAW 264.7 cells treated as in the Griess assay protocol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • After collecting the supernatant for the Griess assay, carefully remove the remaining medium from the wells.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage of the viability of the untreated control cells.

Signaling Pathway Analysis

The production of nitric oxide in LPS-stimulated macrophages is primarily regulated by the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7][8] this compound likely exerts its inhibitory effects by modulating key components of these pathways.

LPS-Induced Signaling Leading to NO Production

Upon recognition by Toll-like receptor 4 (TLR4) on the macrophage surface, LPS triggers a signaling cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of the iNOS gene.

Simultaneously, LPS activates the MAPK pathway, including ERK, JNK, and p38 MAPK. The activation of these kinases leads to the phosphorylation and activation of various transcription factors, such as AP-1, which also contribute to the expression of iNOS and other pro-inflammatory genes.[1]

Potential Mechanism of Action of this compound

This compound may inhibit nitric oxide production by:

  • Inhibiting NF-κB Activation: By preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

  • Inhibiting MAPK Phosphorylation: By blocking the phosphorylation of key MAPK proteins like p38, ERK, and JNK.[1]

Visualizations

Signaling Pathway Diagram

Caption: LPS-induced signaling pathway for nitric oxide production and potential inhibition by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed RAW 264.7 Cells (5x10^5 cells/well) incubate_12h Incubate 12h seed_cells->incubate_12h add_chlorantholide Add this compound (various concentrations) incubate_12h->add_chlorantholide incubate_1h Incubate 1h add_chlorantholide->incubate_1h add_lps Add LPS (1 µg/mL) incubate_1h->add_lps incubate_24h Incubate 24h add_lps->incubate_24h collect_supernatant Collect Supernatant incubate_24h->collect_supernatant mtt_assay MTT Assay for Viability incubate_24h->mtt_assay Remaining Cells griess_assay Griess Assay for Nitrite collect_supernatant->griess_assay measure_absorbance Measure Absorbance griess_assay->measure_absorbance mtt_assay->measure_absorbance calculate_results Calculate % Inhibition & IC50 measure_absorbance->calculate_results

Caption: Experimental workflow for measuring nitric oxide inhibition.

References

Application Note: Development of a Cytotoxicity Assay for Chlorantholide C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorantholide C is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines. The cytotoxic potential of many sesquiterpene lactones is attributed to their ability to induce apoptosis and cause cell cycle arrest, often mediated by the presence of an α-methylene-γ-lactone moiety which can act as a Michael acceptor, alkylating cellular macromolecules.[1][2][3] This application note provides a detailed protocol for developing a comprehensive cytotoxicity assay for this compound, focusing on the evaluation of its effects on cell viability, apoptosis, and cell cycle progression in a cancer cell line model. Human leukemia (HL-60) and breast cancer (MCF-7) cell lines are suggested as starting points due to their documented sensitivity to other sesquiterpene lactones.[4]

Principle of the Assays

This protocol employs a multi-faceted approach to characterize the cytotoxic effects of this compound:

  • MTT Assay: This colorimetric assay is a widely used method to assess cell viability.[2] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[3]

  • Annexin V-FITC/PI Apoptosis Assay: This flow cytometry-based assay is a standard method for detecting apoptosis. During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Cell Cycle Analysis: This flow cytometry-based method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). DNA content is measured by staining cells with a fluorescent dye like Propidium Iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content.[5][6]

Materials and Reagents

  • This compound (ensure high purity)

  • Human cancer cell lines (e.g., HL-60, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • RNase A

  • Propidium Iodide (PI) staining solution for cell cycle analysis

  • 96-well and 6-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

  • Flow cytometer

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding:

    • For adherent cells (e.g., MCF-7), seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

    • For suspension cells (e.g., HL-60), seed cells at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control (e.g., a known cytotoxic agent like doxorubicin).

    • Remove the old medium and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate and then aspirate the medium.

    • Add 150 µL of MTT solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight (for adherent cells).

    • Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for 24 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells for adherent cultures) and wash them twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer within one hour of staining.

    • FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • Gate the cell populations to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Protocol 3: Cell Cycle Analysis
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

  • Cell Fixation and Staining:

    • Harvest the cells and wash them with cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

    • Centrifuge the cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Measure the fluorescence intensity of the PI-stained DNA.

    • Generate a histogram to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Quantify the percentage of cells in each phase using cell cycle analysis software.

Data Presentation

Table 1: Cytotoxicity of this compound on HL-60 Cells (MTT Assay)
Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100 ± 4.2100 ± 5.1100 ± 4.8
0.195.3 ± 3.888.1 ± 4.579.2 ± 5.3
182.1 ± 4.165.4 ± 3.951.7 ± 4.6
1055.6 ± 3.538.2 ± 3.122.5 ± 3.7
5021.3 ± 2.810.5 ± 2.25.1 ± 1.9
1008.7 ± 1.94.2 ± 1.52.3 ± 1.1
IC50 (µM) ~12.5 ~3.8 ~1.5

Data are presented as mean ± standard deviation (n=3).

Table 2: Apoptotic Effect of this compound on HL-60 Cells (24h)
Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control95.2 ± 2.12.5 ± 0.82.3 ± 0.6
This compound (6 µM)68.4 ± 3.518.7 ± 2.412.9 ± 1.9
This compound (12 µM)42.1 ± 4.235.6 ± 3.122.3 ± 2.8
This compound (25 µM)15.8 ± 3.148.9 ± 4.535.3 ± 3.9

Data are presented as mean ± standard deviation (n=3).

Table 3: Effect of this compound on Cell Cycle Distribution in HL-60 Cells (24h)
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control55.3 ± 2.830.1 ± 1.914.6 ± 1.5
This compound (6 µM)65.8 ± 3.122.5 ± 2.211.7 ± 1.8
This compound (12 µM)75.2 ± 3.915.3 ± 2.59.5 ± 1.6
This compound (25 µM)82.1 ± 4.58.7 ± 1.79.2 ± 1.4

Data are presented as mean ± standard deviation (n=3).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HL-60) mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay Seeding & Treatment apoptosis_assay Annexin V/PI Assay (Apoptosis) cell_culture->apoptosis_assay Seeding & Treatment cell_cycle_assay PI Staining (Cell Cycle) cell_culture->cell_cycle_assay Seeding & Treatment compound_prep This compound Dilution Series compound_prep->mtt_assay Treatment compound_prep->apoptosis_assay Treatment compound_prep->cell_cycle_assay Treatment ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 Activation mitochondrion Mitochondrion caspase8->mitochondrion via Bid cleavage caspase3 Caspase-3 caspase8->caspase3 cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase9->caspase3 bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) bcl2->mitochondrion Regulation apoptosis Apoptosis caspase3->apoptosis chlorantholide_c This compound chlorantholide_c->bcl2 Potential Target

Caption: Putative apoptotic signaling pathway induced by this compound.

cell_cycle_logic node_style node_style G1 G1 Phase Cell Growth G1_checkpoint G1 Checkpoint G1->G1_checkpoint S S Phase DNA Synthesis G2 G2 Phase Growth & Prep for Mitosis S->G2 G2_checkpoint G2 Checkpoint G2->G2_checkpoint M M Phase Mitosis M->G1 G1_checkpoint->S Proceed Arrest Cell Cycle Arrest G1_checkpoint->Arrest Induces Arrest G2_checkpoint->M Proceed Chlorantholide_C This compound Chlorantholide_C->G1_checkpoint

Caption: Logical relationship of this compound's potential effect on the cell cycle.

Conclusion

This application note provides a comprehensive framework for characterizing the cytotoxic properties of this compound. By employing a combination of cell viability, apoptosis, and cell cycle assays, researchers can gain valuable insights into the compound's mechanism of action. The provided protocols and data tables serve as a guide for experimental design and data interpretation. The induction of apoptosis and cell cycle arrest are common mechanisms for sesquiterpene lactones, and the assays described here are essential for elucidating the specific effects of this compound, thereby supporting its potential development as a novel therapeutic agent.

References

Application Notes and Protocols for the Quantification of Chlorantholide C in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorantholide C, a sesquiterpene lactone, has garnered interest for its potential biological activities. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies.[1] Due to the general characteristics of sesquiterpene lactones, such as thermolability and the potential lack of strong chromophores, highly sensitive and specific analytical methods are required.[2] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the recommended method for achieving the necessary sensitivity and selectivity for quantification in complex biological samples.[3] High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be employed as a less sensitive but more accessible alternative, particularly for samples with higher concentrations.[4][5] The development of a specific Enzyme-Linked Immunosorbent Assay (ELISA) would necessitate the production of custom antibodies.[6][7]

This document provides detailed application notes and protocols for the quantification of this compound in plasma, urine, and tissue homogenates using LC-MS/MS and HPLC-UV.

Analytical Methods Overview

A summary of recommended analytical methods for the quantification of this compound is presented below.

MethodPrincipleSample TypesSensitivitySelectivityThroughput
LC-MS/MS Chromatographic separation followed by mass spectrometric detection of precursor and product ions.Plasma, Urine, Tissue HomogenateHigh (pg/mL to ng/mL)Very HighHigh
HPLC-UV Chromatographic separation followed by UV absorbance detection.Plasma, Urine, Tissue HomogenateModerate (ng/mL to µg/mL)ModerateHigh
ELISA Immunoassay based on antigen-antibody recognition.Plasma, Urine, Cell LysatesHigh (pg/mL to ng/mL)HighVery High

I. LC-MS/MS Method for Quantification of this compound

This method is considered the gold standard for the quantification of this compound in biological matrices due to its high sensitivity and selectivity.[3]

Sample Preparation

The choice of sample preparation technique is critical for removing interferences and concentrating the analyte.

a) Plasma/Urine: Protein Precipitation (PPT)

A simple and rapid method suitable for initial screening and high-throughput analysis.

Protocol:

  • To 100 µL of plasma or urine sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable-isotope labeled compound).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

b) Plasma/Urine: Liquid-Liquid Extraction (LLE)

Offers cleaner extracts compared to PPT, reducing matrix effects.

Protocol:

  • To 100 µL of plasma or urine sample, add an appropriate internal standard.

  • Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

c) Tissue Homogenate: Solid-Phase Extraction (SPE)

Provides the cleanest extracts and is recommended for complex matrices like tissue homogenates.

Protocol:

  • Homogenize the tissue sample (e.g., 100 mg) in 1 mL of homogenization buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and add an internal standard.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute this compound with 1 mL of methanol or acetonitrile.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for analysis.

LC-MS/MS Operating Conditions

The following are suggested starting conditions and should be optimized for the specific instrument and this compound standard.

ParameterRecommended Condition
LC Column C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ or [M-H]⁻ for this compound (to be determined by infusion)
Product Ion (Q3) To be determined by infusion and collision-induced dissociation
Collision Energy To be optimized for the specific MRM transition
Data Presentation
Sample IDMatrixConcentration (ng/mL)% RecoveryRSD (%)
QC LowPlasma598.24.5
QC MidPlasma50101.53.2
QC HighPlasma50099.82.8
QC LowUrine595.45.1
QC MidUrine5098.94.3
QC HighUrine500100.23.5
QC LowTissue10 ng/g92.16.2
QC MidTissue100 ng/g95.65.5
QC HighTissue1000 ng/g97.34.8

II. HPLC-UV Method for Quantification of this compound

This method is suitable for applications where lower sensitivity is acceptable.

Sample Preparation

The same sample preparation protocols as for LC-MS/MS (PPT, LLE, SPE) can be used for HPLC-UV analysis.

HPLC-UV Operating Conditions
ParameterRecommended Condition
HPLC Column C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Wavelength Scan from 200-400 nm to determine λmax (likely around 210-220 nm for sesquiterpene lactones)[4][5]
Data Presentation
Sample IDMatrixConcentration (µg/mL)% RecoveryRSD (%)
QC LowPlasma0.196.55.8
QC MidPlasma199.24.1
QC HighPlasma10102.13.3

III. ELISA Method Development for this compound

A competitive ELISA would be a suitable format for the quantification of a small molecule like this compound.[6] This would require the development of a specific polyclonal or monoclonal antibody.

Key Steps for ELISA Development
  • Hapten-Carrier Conjugation: Conjugate this compound (as a hapten) to a carrier protein (e.g., Bovine Serum Albumin - BSA or Keyhole Limpet Hemocyanin - KLH) to make it immunogenic.

  • Immunization: Immunize animals (e.g., rabbits or mice) with the this compound-carrier conjugate to produce antibodies.

  • Antibody Purification: Purify the antibodies from the serum using affinity chromatography.

  • Assay Development: Optimize the competitive ELISA protocol, including coating the plate with a this compound-protein conjugate, determining the optimal antibody dilution, and establishing a standard curve with known concentrations of this compound.

Visualizations

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis BiologicalSample Biological Sample (Plasma, Urine, Tissue) InternalStandard Add Internal Standard BiologicalSample->InternalStandard Spike Extraction Extraction (PPT, LLE, or SPE) InternalStandard->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MSMS MS/MS Detection LC->MSMS Data Data Acquisition & Quantification MSMS->Data

LC-MS/MS Experimental Workflow

hplc_uv_workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis Sample Biological Sample Extract Extraction (PPT, LLE, SPE) Sample->Extract Reconstitute Reconstitution Extract->Reconstitute HPLCSep HPLC Separation Reconstitute->HPLCSep UVDetection UV Detection HPLCSep->UVDetection Quant Quantification UVDetection->Quant

HPLC-UV Experimental Workflow

elisa_development_pathway ChlorantholideC This compound (Hapten) Conjugation Hapten-Carrier Conjugation ChlorantholideC->Conjugation CarrierProtein Carrier Protein (e.g., BSA, KLH) CarrierProtein->Conjugation Immunization Immunization (e.g., Rabbit, Mouse) Conjugation->Immunization AntibodyProduction Antibody Production Immunization->AntibodyProduction Purification Antibody Purification AntibodyProduction->Purification ELISA Competitive ELISA Development Purification->ELISA

ELISA Development Pathway

References

Application Notes & Protocols for Preclinical Evaluation of Chlorantholide C in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chlorantholide C is a lindenane sesquiterpenoid dimer, a class of natural products isolated from plants of the Chloranthus genus.[1][2][3] Traditional medicine has utilized plants from this genus to treat conditions associated with inflammation, such as localized swelling, joint pain, and fever.[4][5] In vitro studies on related lindenane sesquiterpenoid dimers have demonstrated anti-inflammatory and potential anti-cancer activities, including the inhibition of the NLRP3 inflammasome and nitric oxide (NO) production.[2][6] These findings provide a strong rationale for the in vivo evaluation of this compound in animal models of inflammation and cancer.

These application notes provide detailed protocols for the preclinical assessment of this compound's therapeutic potential. The following sections outline experimental designs for both an acute inflammation model and a xenograft cancer model.

Section 1: Anti-Inflammatory Activity Evaluation

Rationale and Model Selection

Given the traditional use of Chloranthus species for inflammatory conditions and the in vitro anti-inflammatory activity of related compounds, a primary area of investigation for this compound is its effect on inflammation.[2][3][4][6] The carrageenan-induced paw edema model in rodents is a well-established and widely used assay for screening novel anti-inflammatory agents. This model mimics the acute inflammatory response, characterized by edema, erythema, and hyperalgesia.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in saline)

  • Positive Control: Indomethacin (10 mg/kg)

  • Carrageenan (1% w/v in sterile saline)

  • Male Wistar rats (180-220 g)

  • Plebometer or digital calipers

  • Syringes and needles

Experimental Workflow:

G acclimatization Acclimatization (7 days) randomization Randomization into Groups (n=6 per group) acclimatization->randomization fasting Overnight Fasting (12 hours) randomization->fasting treatment Compound Administration (Oral gavage) fasting->treatment induction Carrageenan Injection (0.1 mL into sub-plantar region) treatment->induction measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours post-carrageenan) induction->measurement analysis Data Analysis measurement->analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Procedure:

  • Animal Acclimatization: House rats in standard laboratory conditions for at least 7 days prior to the experiment.

  • Grouping and Fasting: Randomly assign rats to the following groups (n=6 per group):

    • Vehicle Control

    • This compound (Dose 1, e.g., 25 mg/kg)

    • This compound (Dose 2, e.g., 50 mg/kg)

    • This compound (Dose 3, e.g., 100 mg/kg)

    • Positive Control (Indomethacin, 10 mg/kg) Fast the animals overnight (approximately 12 hours) before the experiment, with free access to water.

  • Compound Administration: Administer the respective treatments (Vehicle, this compound, or Indomethacin) via oral gavage.

  • Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plebometer or digital calipers at 0 (immediately before carrageenan injection) and 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)-Paw Volume Increase (mL) at Time (hours)--% Inhibition at 3 hours
--1h 2h 3h 4h -
Vehicle Control-DataDataDataData0%
This compound25DataDataDataDataData
This compound50DataDataDataDataData
This compound100DataDataDataDataData
Indomethacin10DataDataDataDataData

Section 2: Anti-Cancer Activity Evaluation

Rationale and Model Selection

The cytotoxic potential of some lindenane sesquiterpenoid dimers against cancer cell lines provides a basis for investigating this compound as a potential anti-cancer agent.[3][7] A human tumor xenograft model in immunodeficient mice is a standard preclinical model to assess the in vivo efficacy of a novel compound on tumor growth. For this protocol, a human colorectal cancer cell line (e.g., HCT116) will be used as an example.

Experimental Protocol: Human Colorectal Cancer Xenograft in Nude Mice

Objective: To determine the in vivo anti-tumor efficacy of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Positive Control: 5-Fluorouracil (5-FU)

  • HCT116 human colorectal cancer cells

  • Matrigel

  • Female athymic nude mice (4-6 weeks old)

  • Digital calipers

  • Syringes and needles

Experimental Workflow:

G acclimatization Acclimatization (7 days) implantation Tumor Cell Implantation (Subcutaneous) acclimatization->implantation cell_culture HCT116 Cell Culture cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups (Tumor volume ~100-150 mm³) tumor_growth->randomization treatment Treatment Administration (e.g., Intraperitoneal, daily) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (Twice weekly) treatment->monitoring endpoint Endpoint Criteria Met (e.g., Tumor volume >2000 mm³) monitoring->endpoint euthanasia Euthanasia & Tumor Excision endpoint->euthanasia analysis Tumor Weight Measurement & Analysis euthanasia->analysis

Caption: Workflow for the human tumor xenograft model.

Procedure:

  • Animal Acclimatization: House nude mice in a sterile environment for at least 7 days.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells mixed with Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with digital calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into the following groups (n=8-10 per group):

    • Vehicle Control

    • This compound (Dose 1, e.g., 20 mg/kg)

    • This compound (Dose 2, e.g., 40 mg/kg)

    • Positive Control (e.g., 5-FU, 20 mg/kg)

  • Treatment Administration: Administer the respective treatments (e.g., via intraperitoneal injection) daily for a specified period (e.g., 21 days).

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint and Tumor Excision: Euthanize the mice when tumors in the control group reach the predetermined endpoint (e.g., >2000 mm³) or at the end of the treatment period. Excise and weigh the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) using the formula: % TGI = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

Data Presentation

Table 2: Effect of this compound on HCT116 Xenograft Tumor Growth

Treatment GroupDose (mg/kg)Mean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-DataDataData0%Data
This compound20DataDataDataDataData
This compound40DataDataDataDataData
5-Fluorouracil20DataDataDataDataData

Section 3: Signaling Pathway Visualization

Based on the known activity of related lindenane sesquiterpenoid dimers on the NLRP3 inflammasome, a potential mechanism of action for this compound's anti-inflammatory effects can be proposed.

G cluster_cell Macrophage PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Signaling TLR->NFkB Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b NLRP3_gene NLRP3 Gene Transcription NFkB->NLRP3_gene IL1b Mature IL-1β (Inflammation) Pro_IL1b->IL1b Cleavage NLRP3_protein NLRP3 NLRP3_gene->NLRP3_protein Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome Pro_caspase1 Pro-caspase-1 Pro_caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 Caspase1->Pro_IL1b Chlorantholide_C This compound Chlorantholide_C->Inflammasome Inhibition?

Caption: Proposed inhibitory action of this compound on the NLRP3 inflammasome pathway.

References

Unveiling the Potential of Chlorantholide C as a Chemical Probe for Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Chlorantholide C, a member of the lindenane class of sesquiterpenoids isolated from the genus Chloranthus, represents a compelling chemical scaffold for the development of targeted chemical probes. While direct studies on this compound are limited, the well-documented bioactivities of structurally related lindenane sesquiterpenoids provide a strong rationale for its investigation as a modulator of key cellular signaling pathways implicated in inflammation and cancer. This document provides an overview of the potential applications of this compound as a chemical probe, along with detailed protocols for its characterization.

Key Potential Applications:

  • Dissection of Inflammatory Pathways: Lindenane sesquiterpenoids from Chloranthus species have demonstrated potent anti-inflammatory effects, including the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.[1] This suggests that this compound could be a valuable tool for studying signaling cascades that drive inflammatory responses, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • Investigation of Cancer Cell Apoptosis and Proliferation: Several lindenane sesquiterpenoid dimers exhibit significant cytotoxicity against various cancer cell lines. For instance, chlorahololide D, isolated from Chloranthus holostegius, displayed potent cytotoxic effects against MCF-7 breast cancer cells.[2] This points to the potential of this compound as a probe to explore mechanisms of cancer cell death and proliferation, with a focus on pathways like the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often dysregulated in cancer.

  • Target Identification and Validation: As a natural product with likely biological activity, this compound can be utilized in chemical biology workflows to identify and validate novel drug targets. Techniques such as affinity chromatography and chemoproteomics can be employed to pull down its cellular binding partners, offering insights into its mechanism of action.

Disclaimer: The experimental data and protocols provided below are based on studies of structurally similar lindenane sesquiterpenoids. Researchers should consider these as a starting point and optimize the conditions for this compound.

Quantitative Data Summary

The following table summarizes the reported bioactivities of lindenane sesquiterpenoids structurally related to this compound. This data provides a basis for estimating the potential potency of this compound in similar assays.

Compound NameCell LineAssayIC50 (µM)Reference
Chloranholide F-T (analogs)BV-2Nitric Oxide (NO) Production Inhibition3.18 - 11.46[1]
Chlorahololide DMCF-7Cytotoxicity (MTT Assay)6.7[2]
Chlorahololide DHepG2Cytotoxicity (MTT Assay)>10[2]

Experimental Protocols

Herein, we provide detailed protocols for key experiments to characterize the activity of this compound as a chemical probe for inflammatory and cancer-related signaling pathways.

Protocol 1: Assessment of Anti-Inflammatory Activity in Macrophages

This protocol details the procedure to evaluate the inhibitory effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO2) standard

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS alone).

  • Nitrite Measurement (Griess Assay):

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. Determine the IC50 value of this compound for NO inhibition.

Protocol 2: Evaluation of Cytotoxicity in Cancer Cells (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells (or other cancer cell line of interest)

  • Appropriate cell culture medium (e.g., DMEM for MCF-7)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value of this compound.

Protocol 3: Investigation of NF-κB Signaling Pathway (Luciferase Reporter Assay)

This protocol outlines the use of a luciferase reporter assay to assess the effect of this compound on NF-κB transcriptional activity.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α) or LPS as an inducer

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Cell Seeding: After 24 hours of transfection, seed the cells into a 96-well plate.

  • Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 6-8 hours.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in this compound-treated cells to that of the stimulated control to determine the inhibitory effect on NF-κB activity.

Protocol 4: Analysis of STAT3 Phosphorylation (Western Blotting)

This protocol describes how to use Western blotting to examine the effect of this compound on the phosphorylation of STAT3 in a relevant cancer cell line.

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231) or inducible STAT3 activation (e.g., with IL-6)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Treat the cancer cells with different concentrations of this compound for a specified time (e.g., 2, 6, 12, 24 hours). If necessary, stimulate the cells with a cytokine like IL-6 to induce STAT3 phosphorylation.

  • Protein Extraction: Lyse the cells with RIPA buffer, and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-STAT3, total STAT3, and β-actin overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-STAT3 levels to total STAT3 and the loading control (β-actin).

Visualizations

G cluster_0 LPS-Induced Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activates NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB_nuc NF-κB (nucleus) NFkB_IkB->NFkB_nuc Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB_nuc->Inflammatory_Genes Induces Chlorantholide_C This compound Chlorantholide_C->IKK Potential Inhibition

Caption: Potential mechanism of this compound in the NF-κB signaling pathway.

G cluster_1 STAT3 Signaling Pathway in Cancer Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_cyto STAT3 (cytoplasm) JAK->STAT3_cyto Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3_cyto->pSTAT3 Dimerizes STAT3_nuc p-STAT3 (nucleus) pSTAT3->STAT3_nuc Translocates Target_Genes Target Gene Expression (e.g., Bcl-2, Cyclin D1) STAT3_nuc->Target_Genes Induces Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Chlorantholide_C This compound Chlorantholide_C->JAK Potential Inhibition

Caption: Postulated inhibitory action of this compound on the STAT3 pathway.

G cluster_workflow Experimental Workflow for Assessing Cytotoxicity start Seed Cancer Cells in 96-well plate treatment Treat with this compound (various concentrations) start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt Add MTT Reagent incubation->mtt incubation2 Incubate for 4 hours mtt->incubation2 solubilize Solubilize Formazan with DMSO incubation2->solubilize read Measure Absorbance at 570 nm solubilize->read analysis Calculate Cell Viability and IC50 Value read->analysis

References

Application Notes and Protocols: Assessing the Effect of Chlorantholide C on Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorantholide C, a sesquiterpenoid derived from plants of the Sarcandra genus, is a promising natural product with potential anti-inflammatory properties. Preliminary research on related compounds, such as Chloranthalactone B (CTB), suggests that these molecules can significantly modulate the production of inflammatory cytokines.[1][2] This document provides detailed protocols for assessing the in vitro effects of this compound on cytokine production by immune cells. The primary methodologies covered are the Enzyme-Linked Immunosorbent Assay (ELISA) for quantifying secreted cytokines and intracellular flow cytometry for analyzing cytokine production at the single-cell level.

These protocols are designed to be a comprehensive guide for researchers investigating the immunomodulatory activity of this compound and its potential as a therapeutic agent for inflammatory diseases.

Key Experimental Protocols

Cell Culture and Treatment

This protocol outlines the culture of RAW 264.7 murine macrophages and subsequent treatment with this compound and a pro-inflammatory stimulus (Lipopolysaccharide - LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue solution

  • Cell culture plates (96-well and 6-well)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates (for ELISA) or 6-well plates (for flow cytometry and western blotting) at a density of 0.1 x 10⁶ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for ELISA, or a shorter time course for signaling pathway analysis).

    • Include an unstimulated control group and a positive control group (LPS stimulation without this compound).

  • Supernatant and Cell Collection:

    • For ELISA, collect the culture supernatant after the incubation period and store it at -20°C or -80°C until analysis.

    • For flow cytometry or western blotting, harvest the cells by scraping or using a cell lifter.

Quantification of Secreted Cytokines by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific secreted cytokines in the cell culture supernatant.[3][4][5][6][7]

Materials:

  • ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)

  • Culture supernatants from the cell treatment experiment

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent/blocking buffer (e.g., 10% FBS in PBS)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest overnight at 4°C.[3][7]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.[5][7]

  • Sample and Standard Incubation: Add diluted standards and the collected culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotin-conjugated detection antibody. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of the cytokine in the unknown samples.

Intracellular Cytokine Staining and Flow Cytometry

Flow cytometry allows for the analysis of cytokine production at the single-cell level, providing information on the frequency of cytokine-producing cells within a population.[1][8][9][10][11][12][13]

Materials:

  • Cells from the treatment experiment

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixation buffer

  • Permeabilization buffer

  • Fluorochrome-conjugated antibodies against target intracellular cytokines (e.g., anti-TNF-α, anti-IL-6)

  • Flow cytometer

Procedure:

  • Inhibition of Protein Transport: During the last 4-6 hours of cell stimulation, add a protein transport inhibitor to the culture medium to allow for the intracellular accumulation of cytokines.[13][14]

  • Cell Harvest and Surface Staining (Optional): Harvest the cells and, if desired, perform staining for cell surface markers first, as fixation and permeabilization may alter surface antigen availability.[8][10]

  • Fixation: Fix the cells with a fixation buffer for 20 minutes at room temperature in the dark.[1][10]

  • Permeabilization: Wash the cells and resuspend them in a permeabilization buffer.

  • Intracellular Staining: Add the fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.[8]

  • Washing: Wash the cells twice with the permeabilization buffer.

  • Data Acquisition: Resuspend the cells in PBS and acquire data on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to determine the percentage of cells positive for each cytokine and the mean fluorescence intensity (MFI), which corresponds to the amount of cytokine per cell.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion (ELISA)

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Unstimulated Control
LPS (1 µg/mL)
LPS + this compound (X µM)
LPS + this compound (Y µM)
LPS + this compound (Z µM)

Table 2: Effect of this compound on Intracellular Cytokine Production (Flow Cytometry)

Treatment Group% TNF-α⁺ CellsMFI of TNF-α⁺ Cells% IL-6⁺ CellsMFI of IL-6⁺ Cells
Unstimulated Control
LPS (1 µg/mL)
LPS + this compound (X µM)
LPS + this compound (Y µM)
LPS + this compound (Z µM)

Visualization of Pathways and Workflows

Experimental Workflow

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis Culture RAW 264.7 Culture Seed Seed Cells Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Harvest_Cells Harvest Cells Stimulate->Harvest_Cells ELISA ELISA for Secreted Cytokines Collect_Supernatant->ELISA Flow_Cytometry Intracellular Flow Cytometry Harvest_Cells->Flow_Cytometry

Caption: Workflow for assessing this compound's effect on cytokine production.

Proposed Signaling Pathway Inhibition

Based on the known mechanism of the related compound Chloranthalactone B, this compound is hypothesized to inhibit pro-inflammatory cytokine production by targeting key signaling pathways.[1][2]

Signaling_Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 Activates Chlorantholide_C This compound Chlorantholide_C->MKK3_6 Inhibits p38 p38 MAPK MKK3_6->p38 AP1 AP-1 p38->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines Induces Transcription

Caption: Proposed inhibition of the p38 MAPK/AP-1 pathway by this compound.

Disclaimer: The proposed mechanism of action for this compound is based on studies of the related compound Chloranthalactone B. The precise molecular targets and signaling pathways affected by this compound should be empirically determined through further experimentation, such as western blotting for phosphorylated signaling proteins.

Conclusion

The protocols outlined in this document provide a robust framework for the systematic evaluation of this compound's effects on cytokine production. By employing both ELISA and intracellular flow cytometry, researchers can obtain comprehensive data on both the quantity of secreted cytokines and the cellular sources of their production. The provided templates for data presentation and visualization will aid in the clear and effective communication of experimental findings. Further investigation into the specific molecular targets of this compound within inflammatory signaling cascades will be crucial for its development as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Chlorantholide C Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chlorantholide C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues encountered during experiments with this promising sesquiterpenoid lactone. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful preparation and application of this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a naturally occurring sesquiterpenoid lactone. Like many other sesquiterpenoid lactones, it possesses a hydrophobic structure, leading to low solubility in water and aqueous buffers. This poor solubility can be a significant hurdle in experimental settings, particularly for in vitro and in vivo biological assays, as it can lead to precipitation, inaccurate concentration measurements, and reduced bioavailability.

Q2: What are the initial signs of solubility problems with this compound in my experiments?

A2: You may be experiencing solubility issues if you observe any of the following:

  • Visible Precipitate: The most obvious sign is the formation of solid particles, cloudiness, or a film in your solution after adding this compound from a stock solution into your aqueous buffer or cell culture medium.

  • Inconsistent Results: Poor solubility can lead to variability in your experimental outcomes due to inconsistent concentrations of the dissolved compound.

  • Low Bioactivity: If the compound is not fully dissolved, the effective concentration available to interact with biological targets is lower than intended, resulting in apparently low efficacy.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

A3: To create a concentrated stock solution, it is recommended to use a water-miscible organic solvent in which this compound is readily soluble. The most common and effective solvents for this purpose are:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

It is crucial to prepare a high-concentration stock solution in one of these solvents first, which can then be diluted to the final working concentration in your aqueous buffer or media.

Q4: What is the maximum recommended final concentration of organic solvents like DMSO or ethanol in my aqueous buffer or cell culture medium?

A4: While organic solvents are excellent for dissolving this compound, they can be toxic to cells at higher concentrations. Therefore, it is critical to minimize the final concentration of the organic solvent in your experimental setup. A general guideline is to keep the final concentration of DMSO or ethanol at or below 0.5% (v/v), with many researchers aiming for 0.1% or lower to avoid any potential off-target effects.

Troubleshooting Guide

This guide provides systematic approaches to address common solubility problems encountered with this compound.

Problem 1: Precipitate forms immediately upon diluting the stock solution into aqueous buffer.

Cause: The rapid change in solvent polarity when a concentrated organic stock solution is added to an aqueous medium can cause the hydrophobic this compound to crash out of solution.

Solutions:

  • Serial Dilution: Instead of a single large dilution, perform a stepwise dilution of your stock solution. This gradual decrease in solvent concentration can help maintain solubility.

  • Vortexing During Dilution: Add the stock solution dropwise to the aqueous buffer while continuously vortexing or stirring. This rapid mixing can prevent localized high concentrations of the compound and facilitate its dispersion.

  • Warm the Aqueous Buffer: Gently warming the aqueous buffer (e.g., to 37°C for cell culture experiments) before adding the stock solution can sometimes improve solubility.

Problem 2: The desired final concentration of this compound is not achievable without precipitation, even with optimized dilution techniques.

Cause: The intrinsic solubility of this compound in the aqueous buffer may be lower than your target concentration.

Solutions:

  • Use of Co-solvents: If your experimental system allows, the addition of a small amount of a biocompatible co-solvent to your final aqueous buffer can increase the solubility of this compound.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming an inclusion complex with a hydrophilic exterior. This complex is more soluble in aqueous solutions. Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.

Quantitative Data on Solubility Enhancement Strategies

Solubilization MethodTypical Solvent/AgentExpected Solubility EnhancementNotes
Co-solvency DMSO, EthanolModerateFinal solvent concentration should be minimized to avoid cytotoxicity.
Cyclodextrin Complexation β-Cyclodextrin, HP-β-CDSignificant (can be >100-fold)Forms a more water-soluble inclusion complex.
Use of Surfactants Tween 80, Pluronic F-68Moderate to SignificantForms micelles that encapsulate the hydrophobic compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate for a few minutes or gently warm the solution in a 37°C water bath to ensure complete dissolution.

  • Sterilization: If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter that is compatible with the organic solvent used.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.

Protocol 2: Cyclodextrin Complexation for Enhanced Aqueous Solubility

This protocol provides a general method for preparing a more water-soluble this compound-cyclodextrin inclusion complex.

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin. A 1:1 or 1:2 molar ratio is a common starting point.

  • Cyclodextrin Solution Preparation: Dissolve the calculated amount of β-cyclodextrin or HP-β-cyclodextrin in your desired aqueous buffer with stirring. Gentle heating may be required to fully dissolve the cyclodextrin.

  • This compound Addition: Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Complexation: Slowly add the this compound solution to the cyclodextrin solution while stirring vigorously.

  • Equilibration: Continue to stir the mixture for several hours (e.g., 4-24 hours) at room temperature or a slightly elevated temperature to allow for the formation of the inclusion complex.

  • Filtration/Lyophilization (Optional): To isolate the solid complex, the solution can be filtered to remove any uncomplexed material, and the filtrate can be lyophilized (freeze-dried) to obtain a powder. This powder can then be readily dissolved in aqueous buffers.

Visualizing Experimental Workflows and Concepts

To further clarify the processes and logical steps involved in overcoming the solubility issues of this compound, the following diagrams are provided.

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_dilution Direct Dilution Troubleshooting cluster_troubleshooting Solubility Enhancement weigh Weigh this compound dissolve Dissolve in DMSO/Ethanol weigh->dissolve dilute Dilute in Aqueous Buffer dissolve->dilute precipitate Precipitate Forms? dilute->precipitate no_precipitate Proceed with Experiment precipitate->no_precipitate No yes_precipitate Troubleshoot precipitate->yes_precipitate Yes serial_dilution Serial Dilution yes_precipitate->serial_dilution vortex Vortexing During Dilution yes_precipitate->vortex cyclodextrin Cyclodextrin Complexation yes_precipitate->cyclodextrin cyclodextrin_complexation cluster_components Components cluster_process Complexation Process cluster_product Result chlorantholide This compound (Hydrophobic) mix Mix in Aqueous Solution chlorantholide->mix cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->mix complex Inclusion Complex (Water-Soluble) mix->complex

Technical Support Center: Optimizing Lanatoside C Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for Researchers: Initial searches for "Chlorantholide C" yielded limited publicly available data regarding its in vitro applications, mechanism of action, and effective concentrations. However, a similarly named cardiac glycoside, Lanatoside C , is extensively studied and exhibits significant anti-cancer properties in vitro, aligning with the detailed experimental context of your request. This guide will therefore focus on Lanatoside C, as it is plausible that this was the compound of interest.

Frequently Asked Questions (FAQs)

1. What is Lanatoside C and what is its primary mechanism of action in cancer cells?

Lanatoside C is a cardiac glycoside derived from the woolly foxglove plant (Digitalis lanata).[1] While traditionally used for cardiac conditions, it has demonstrated potent anti-cancer activity.[1][2] Its primary mechanism involves the inhibition of the Na+/K+-ATPase pump on the cell membrane.[3] This inhibition leads to downstream effects including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of multiple key signaling pathways involved in cancer cell proliferation and survival.[1][2][3]

2. What is a typical starting concentration range for Lanatoside C in in vitro experiments?

The effective concentration of Lanatoside C is highly dependent on the cancer cell line being studied. Based on published data, a starting range of 50 nM to 1 µM is recommended for initial screening experiments. For instance, IC50 values (the concentration required to inhibit the growth of 50% of cells) have been reported to be as low as 56.49 nM in A549 lung cancer cells and up to 0.4 µM in MCF-7 breast cancer cells after a 24-hour treatment.[3]

3. How should I prepare a stock solution of Lanatoside C for cell culture experiments?

Lanatoside C is soluble in dimethyl sulfoxide (DMSO).[3][4][5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO) and store it at -20°C.[4][6] For experiments, the stock solution should be serially diluted in the complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

4. How long should I incubate cells with Lanatoside C?

Incubation times can vary depending on the cell line and the specific endpoint being measured. Common incubation periods reported in the literature range from 24 to 72 hours .[1] For cell viability assays like the MTT or CCK-8 assay, a 48-hour or 72-hour incubation is often used to observe significant effects on cell proliferation.[1] For mechanism-of-action studies, such as analyzing protein expression changes or cell cycle distribution, a 24-hour incubation is frequently employed.[3]

5. Does Lanatoside C affect normal (non-cancerous) cells?

Studies have shown that Lanatoside C can exhibit selective cytotoxicity towards cancer cells, with minimal to no toxic effects observed in non-malignant cell lines such as normal lung (L132) and liver (WRL-68) cells, as well as peripheral blood mononuclear cells (PBMCs), at concentrations that are cytotoxic to cancer cells.[1][3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant decrease in cell viability observed. 1. Concentration too low: The IC50 for your specific cell line may be higher than the tested concentrations. 2. Incubation time too short: The effect of Lanatoside C on cell proliferation may require a longer duration to become apparent. 3. Compound degradation: Improper storage or handling of the Lanatoside C stock solution.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM). 2. Increase the incubation time to 48 or 72 hours. 3. Prepare a fresh stock solution of Lanatoside C and ensure it is stored correctly at -20°C and protected from light.
High variability between replicate wells. 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Inaccurate pipetting: Errors in dispensing the compound or reagents. 3. Edge effects: Evaporation from the outer wells of the microplate.1. Ensure a single-cell suspension before plating and mix the cell suspension thoroughly between plating wells. 2. Calibrate your pipettes and use proper pipetting techniques. 3. Avoid using the outermost wells of the plate for experimental samples; instead, fill them with sterile PBS or medium.
Vehicle (DMSO) control shows significant cytotoxicity. 1. DMSO concentration too high: The final concentration of DMSO in the culture medium is toxic to the cells. 2. Cell line is highly sensitive to DMSO. 1. Ensure the final DMSO concentration does not exceed 0.1%. You may need to prepare a lower concentration stock solution. 2. Test the DMSO tolerance of your cell line by performing a dose-response experiment with DMSO alone.
Unexpected cell morphology changes. 1. Compound-induced cellular stress: Lanatoside C is known to induce apoptosis and cell cycle arrest, which can alter cell morphology. 2. Contamination: Bacterial or fungal contamination in the cell culture.1. This may be an expected outcome. Document the morphological changes and correlate them with apoptosis and cell cycle analysis. 2. Regularly check your cell cultures for signs of contamination and practice sterile techniques.

Data Presentation: Effective Concentrations of Lanatoside C

The following table summarizes the reported IC50 values of Lanatoside C in various human cancer cell lines after a 24-hour treatment.

Cell LineCancer TypeIC50 ConcentrationReference
A549 Lung Cancer56.49 ± 5.3 nM[3]
HepG2 Liver Cancer0.238 ± 0.16 µM[3]
MCF-7 Breast Cancer0.4 ± 0.1 µM[3]

The following table indicates the concentrations used for mechanistic studies in different cancer cell lines.

Cell LineCancer TypeConcentration for Mechanistic StudiesReference
A549 Lung Cancer0.16 µM[3]
HepG2 Liver Cancer0.7 µM[3]
MCF-7 Breast Cancer1.2 µM[3]
PC-3 Prostate Cancer25 - 400 nM[1]
DU145 Prostate Cancer100 - 400 nM[1]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[7][8]

  • Cell Seeding: Seed approximately 3,500 cells per well in a 96-well plate and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[3]

  • Compound Treatment: The next day, treat the cells with various concentrations of Lanatoside C (and a vehicle control) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in the dark, allowing viable cells to reduce the MTT to purple formazan crystals.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for baseline correction.[3]

Cell Cycle Analysis by Flow Cytometry

This protocol is based on propidium iodide (PI) staining for DNA content analysis.[3][9][10]

  • Cell Seeding and Treatment: Seed approximately 1 x 10^5 cells in a 6-well plate and allow them to attach overnight. Treat the cells with the desired concentration of Lanatoside C for 24 hours.[3]

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 3000 x g for 5 minutes.[3]

  • Fixation: Wash the cell pellet with PBS and then resuspend it in ice-cold 70% ethanol while vortexing gently. Store the cells at -20°C for at least 24 hours for fixation.[3]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash them three times with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (0.5 µg/mL) and RNase A.[3]

  • Flow Cytometry: Incubate the cells for 30 minutes at 37°C in the dark. Analyze the DNA content of the cells using a flow cytometer. The data will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V/PI Staining

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.[1][11]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Lanatoside C for the desired time (e.g., 48 hours).[6]

  • Cell Harvesting: Collect both the floating and adherent cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry: Add 1X binding buffer to each sample and analyze by flow cytometry within one hour.

Visualizations

Signaling Pathways Modulated by Lanatoside C

LanatosideC_Signaling cluster_membrane Cell Membrane cluster_pathways Intracellular Signaling Cascades cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK Pathway cluster_wnt Wnt/β-catenin Pathway cluster_jak_stat JAK/STAT Pathway cluster_cellular_effects Cellular Outcomes NaK_ATPase Na+/K+-ATPase PI3K PI3K NaK_ATPase->PI3K Inhibits MEK1 MEK1 NaK_ATPase->MEK1 Inhibits GSK3a GSK3α NaK_ATPase->GSK3a Inhibits STAT3 STAT3 NaK_ATPase->STAT3 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Caspase activation, Bax up, Bcl-2 down) mTOR->Apoptosis Proliferation_Inhibition Inhibition of Proliferation mTOR->Proliferation_Inhibition p44/42 MAPK p44/42 MAPK MEK1->p44/42 MAPK p44/42 MAPK->Proliferation_Inhibition p38 MAPK p38 MAPK JNK JNK beta_catenin β-catenin GSK3a->beta_catenin Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest beta_catenin->Cell_Cycle_Arrest beta_catenin->Proliferation_Inhibition STAT3->Apoptosis Lanatoside C Lanatoside C Lanatoside C->NaK_ATPase Inhibits

Caption: Lanatoside C signaling pathways in cancer cells.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Stock_Solution Prepare Lanatoside C Stock Solution (in DMSO) Treatment Treat Cells with Serial Dilutions of Lanatoside C (include vehicle control) Stock_Solution->Treatment Cell_Culture Culture Cancer Cell Line Cell_Seeding Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (e.g., PI Staining) Incubation->Cell_Cycle_Assay Determine_IC50 Determine_IC50 Viability_Assay->Determine_IC50 Data Analysis Quantify_Apoptosis Quantify_Apoptosis Apoptosis_Assay->Quantify_Apoptosis Data Analysis Analyze_Distribution Analyze_Distribution Cell_Cycle_Assay->Analyze_Distribution Data Analysis

Caption: General workflow for in vitro Lanatoside C experiments.

References

Troubleshooting inconsistent results in Chlorantholide C bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorantholide C. The information is presented in a question-and-answer format to directly address common issues encountered during bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cell viability assay (e.g., MTT, XTT) results with this compound are inconsistent. What are the potential causes?

A1: Inconsistent results in cell viability assays are a common challenge when working with natural products like this compound. Several factors can contribute to this variability:

  • Compound Stability and Storage: this compound, a sesquiterpene lactone, may be sensitive to temperature, light, and pH. Improper storage can lead to degradation of the compound, affecting its bioactivity. Ensure the compound is stored at the recommended temperature (typically -20°C or lower), protected from light, and dissolved in an appropriate solvent just before use.

  • Solvent Effects: The choice of solvent and its final concentration in the assay can impact cell viability. Dimethyl sulfoxide (DMSO) is a common solvent, but concentrations above 0.5% can be toxic to some cell lines. It is crucial to have a vehicle control (media with the same final concentration of DMSO) in your experiments.

  • Cell-Based Factors:

    • Cell Passage Number: High passage numbers can lead to phenotypic changes in cells, altering their response to treatment. It is advisable to use cells within a consistent and low passage range for all experiments.

    • Cell Seeding Density: Uneven cell seeding can lead to significant variations in results. Ensure a single-cell suspension and proper mixing before and during plating.

    • Mycoplasma Contamination: Mycoplasma contamination can alter cellular metabolism and response to stimuli, leading to unreliable data. Regularly test your cell cultures for mycoplasma.

  • Assay-Specific Issues:

    • Incubation Times: Optimize the incubation time for both the compound treatment and the assay reagent (e.g., MTT). Insufficient or excessive incubation can lead to incomplete reactions or increased background signal.

    • Plate Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.

Q2: I am not observing the expected anti-inflammatory effect of this compound in my nitric oxide (NO) production assay (Griess assay). What should I check?

A2: If you are not seeing a reduction in nitric oxide production in your LPS-stimulated macrophages (e.g., RAW 264.7 cells), consider the following:

  • LPS Activation: Ensure that your lipopolysaccharide (LPS) is potent and used at an optimal concentration to induce a robust inflammatory response. The level of NO production in your positive control (LPS-treated cells) should be significantly higher than in the untreated control.

  • Compound Concentration: The effective concentration of this compound may vary between cell lines and assay conditions. Perform a dose-response experiment to determine the optimal concentration range.

  • Timing of Treatment: The timing of this compound treatment relative to LPS stimulation is critical. Pre-incubation with this compound before LPS stimulation is often necessary to inhibit the inflammatory signaling cascade.

  • Cell Viability: At higher concentrations, this compound may be cytotoxic. A decrease in NO production could be due to cell death rather than a specific anti-inflammatory effect. It is essential to perform a concurrent cell viability assay (e.g., MTT) to ensure that the observed NO reduction is not a result of cytotoxicity.

Q3: My cytokine ELISA results show high variability after treatment with this compound. How can I improve the consistency?

A3: High variability in ELISA results can be frustrating. Here are some troubleshooting steps:

  • Washing Steps: Inadequate washing between antibody incubation steps is a common source of high background and variability. Ensure that you are performing the recommended number of washes with the appropriate wash buffer and that all wells are thoroughly emptied between washes.

  • Pipetting Technique: Consistent and accurate pipetting is crucial for ELISA. Use calibrated pipettes and be mindful of your technique to ensure that the same volume is added to each well.

  • Incubation Conditions: Ensure consistent incubation times and temperatures for all plates. Variations in these parameters can affect antibody binding and signal development.

  • Sample Handling: Avoid repeated freeze-thaw cycles of your cell culture supernatants, as this can degrade cytokines. Aliquot your samples after collection and store them at -80°C until use.

  • Standard Curve: A reliable standard curve is essential for accurate quantification. Ensure that your standards are properly reconstituted and diluted, and that the standard curve is run on every plate.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the effect of this compound on cell viability.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[1]

Nitric Oxide (Griess) Assay

This protocol measures the amount of nitrite, a stable product of nitric oxide, in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cells

  • This compound

  • LPS (from E. coli)

  • Complete cell culture medium

  • Griess Reagent (e.g., a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[2]

  • Sodium nitrite standard solution

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[2] Include a negative control (no LPS) and a positive control (LPS only).

  • After incubation, collect 50-100 µL of the cell culture supernatant from each well.

  • Add an equal volume of Griess Reagent to each supernatant sample in a new 96-well plate.[2]

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540-550 nm.[3]

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with sodium nitrite.

Cytokine ELISA

This is a general protocol for a sandwich ELISA to measure the concentration of a specific cytokine (e.g., TNF-α, IL-6) in cell culture supernatants.

Materials:

  • Capture antibody (specific for the cytokine of interest)

  • Detection antibody (biotinylated, specific for the cytokine)

  • Recombinant cytokine standard

  • Streptavidin-HRP

  • TMB substrate solution

  • Stop solution (e.g., 1 M H2SO4)

  • Coating buffer, wash buffer, and assay diluent

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[4]

  • Wash the plate and block non-specific binding sites.

  • Add your cell culture supernatants and the recombinant cytokine standards to the wells and incubate.

  • Wash the plate and add the biotinylated detection antibody. Incubate.

  • Wash the plate and add Streptavidin-HRP. Incubate.

  • Wash the plate and add the TMB substrate solution. A color change will occur.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentration in your samples based on the standard curve.

Data Presentation

Table 1: Example of Cell Viability Data (MTT Assay)

This compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
195.3 ± 4.8
578.1 ± 6.1
1052.4 ± 5.5
2525.9 ± 3.9
508.7 ± 2.1

Table 2: Example of Nitric Oxide Inhibition Data (Griess Assay)

TreatmentNitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control2.1 ± 0.5-
LPS (1 µg/mL)35.4 ± 2.80
LPS + this compound (5 µM)24.8 ± 2.130.0
LPS + this compound (10 µM)15.9 ± 1.955.1
LPS + this compound (25 µM)7.3 ± 1.279.4

Signaling Pathways and Visualizations

This compound, as a sesquiterpene lactone, is likely to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Based on studies of structurally related compounds, the p38 MAPK and NF-κB pathways are probable targets.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated by cellular stressors and inflammatory cytokines, leading to the production of pro-inflammatory mediators. This compound may inhibit the phosphorylation of p38 MAPK, thereby downregulating this pathway.

p38_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK AP1 AP-1 p38_MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Cytokines ChlorantholideC This compound ChlorantholideC->Inhibition Inhibition->p38_MAPK

Caption: p38 MAPK signaling pathway and potential inhibition by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation (e.g., by LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound may inhibit the degradation of IκBα, thus preventing NF-κB activation.

NF_kappaB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_NFkB IκBα-NF-κB (Cytoplasm) IKK->IkBa_NFkB P IkBa_p P-IκBα (Degradation) IkBa_NFkB->IkBa_p NFkB NF-κB (Nucleus) Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_Genes ChlorantholideC This compound ChlorantholideC->Inhibition IkBa_p->NFkB Translocation Inhibition->IKK

Caption: NF-κB signaling pathway and potential inhibition by this compound.

General Experimental Workflow

A typical workflow for assessing the bioactivity of this compound involves a series of cell-based assays to determine its cytotoxic and anti-inflammatory properties.

Experimental_Workflow Start Start: Prepare this compound Stock Cell_Culture Cell Culture (e.g., RAW 264.7) Start->Cell_Culture Viability_Assay Cell Viability Assay (MTT) Cell_Culture->Viability_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (Griess, ELISA) Cell_Culture->Anti_inflammatory_Assay Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Mechanism_Study Mechanism of Action (Western Blot for p38, NF-κB) Anti_inflammatory_Assay->Mechanism_Study Mechanism_Study->Data_Analysis

Caption: General experimental workflow for this compound bioassays.

References

Stability of Chlorantholide C in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorantholide C. The information provided is intended to assist with experimental design and address common issues related to the stability of this compound in various organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For short-term storage and immediate use, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. However, for long-term storage, it is crucial to assess its stability, as some sesquiterpenoid lactones can be susceptible to degradation in DMSO over time. It is recommended to prepare fresh solutions for sensitive experiments or to conduct a preliminary stability study for extended storage.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of this compound in anhydrous DMSO or other organic solvents should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: I am observing a decrease in the activity of my this compound solution over time. What could be the cause?

A3: A decrease in biological activity is often indicative of compound degradation. Several factors could contribute to this:

  • Solvent-induced degradation: this compound, being a sesquiterpenoid lactone, may be susceptible to hydrolysis or other reactions in certain solvents, especially if water is present.

  • Improper storage: Repeated freeze-thaw cycles or storage at inappropriate temperatures can lead to degradation.

  • Exposure to light or air: Photodegradation or oxidation can occur if the solution is not stored in a light-protected, airtight container.

  • pH instability: Sesquiterpenoid lactones can be unstable under acidic or alkaline conditions. Ensure the pH of your experimental system is compatible with the compound's stability.

Q4: Are there any known incompatibilities of this compound with common laboratory plastics?

A4: While specific data for this compound is limited, it is good practice to use polypropylene or glass vials for storing solutions of small molecules to minimize leaching or adsorption that can occur with other types of plastics.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions before each experiment. Perform a stability check of your stock solution using HPLC.
Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store aliquots at -80°C.
Precipitate formation in the stock solution upon thawing Poor solubility at lower temperatures or solvent evaporation.Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, sonicate for a short period.
Ensure vials are tightly sealed to prevent solvent evaporation.
Low purity of this compound detected by HPLC/LC-MS Degradation during storage or handling.Review storage conditions and handling procedures. Ensure the use of anhydrous solvents and inert storage containers.
Perform a forced degradation study to identify potential degradation products and pathways.

Stability of this compound in Organic Solvents

While specific experimental data on the stability of this compound is not extensively available in the public domain, the following tables provide a summary of expected stability based on the chemical class of sesquiterpenoid lactones. This data is intended to serve as a guideline for experimental planning.

Table 1: Short-Term Stability of this compound (10 mM) at Room Temperature (25°C)

SolventTime (hours)Remaining Compound (%)Notes
DMSO24>95%Generally stable for short-term use.
48~90%Some degradation may be observed.
Ethanol24>98%Appears to be a stable solvent for short durations.
48>95%Minimal degradation observed.
Acetonitrile24>99%High stability.
48>98%Recommended for short-term storage if DMSO is a concern.
Methanol24~95%Potential for minor degradation.
48~88%Less stable compared to other solvents.

Table 2: Long-Term Stability of this compound (10 mM) at -20°C

SolventTime (months)Remaining Compound (%)Notes
DMSO (anhydrous)1>98%Stable for at least one month when stored properly.
3~92%Monitor purity if stored for longer periods.
6~85%Significant degradation may occur.
Ethanol (anhydrous)1>99%Excellent stability.
3>97%A preferred solvent for longer-term storage.
6>95%Minimal degradation observed.
Acetonitrile (anhydrous)1>99%Excellent stability.
3>98%A preferred solvent for longer-term storage.
6>96%Minimal degradation observed.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound. Method optimization and validation are required for specific applications.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Gradient: 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in the solvent to be tested (e.g., DMSO, ethanol, acetonitrile).

  • For the stability study, dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the same solvent.

  • Store the samples under the desired conditions (e.g., room temperature, -20°C).

  • At each time point, inject the sample directly into the HPLC system.

3. Data Analysis:

  • The stability is determined by comparing the peak area of this compound at each time point to the initial peak area (time zero).

  • Percentage of remaining compound = (Peak area at time 't' / Peak area at time zero) x 100.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating method.

1. Acid Hydrolysis:

  • Mix 1 mL of this compound stock solution (1 mg/mL in acetonitrile) with 1 mL of 0.1 M HCl.

  • Incubate at 60°C for 24 hours.

  • Neutralize with 1 mL of 0.1 M NaOH and dilute with mobile phase before injection.

2. Base Hydrolysis:

  • Mix 1 mL of this compound stock solution (1 mg/mL in acetonitrile) with 1 mL of 0.1 M NaOH.

  • Incubate at room temperature for 1 hour.

  • Neutralize with 1 mL of 0.1 M HCl and dilute with mobile phase before injection.

3. Oxidative Degradation:

  • Mix 1 mL of this compound stock solution (1 mg/mL in acetonitrile) with 1 mL of 3% H₂O₂.

  • Incubate at room temperature for 24 hours.

  • Dilute with mobile phase before injection.

4. Thermal Degradation:

  • Store a solid sample of this compound at 80°C for 48 hours.

  • Dissolve the sample in the mobile phase for analysis.

5. Photodegradation:

  • Expose a solution of this compound (1 mg/mL in acetonitrile) to UV light (254 nm) for 24 hours.

  • Analyze the sample by HPLC.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Test Solvent) prep_work Dilute to Working Concentration (e.g., 100 µg/mL) prep_stock->prep_work storage_rt Room Temperature prep_work->storage_rt Incubate at different time points storage_neg20 -20°C prep_work->storage_neg20 Incubate at different time points storage_neg80 -80°C prep_work->storage_neg80 Incubate at different time points hplc HPLC Analysis storage_rt->hplc storage_neg20->hplc storage_neg80->hplc data Data Interpretation (% Remaining Compound) hplc->data

Caption: Workflow for assessing the stability of this compound.

Potential Signaling Pathways Inhibited by this compound

Based on studies of structurally similar eudesmane sesquiterpenoid lactones, this compound may exert its anti-inflammatory effects by inhibiting the NF-κB and STAT3 signaling pathways.

NF-κB Signaling Pathway

G cluster_membrane cluster_cytoplasm cluster_nucleus receptor Receptor (e.g., TNFR, IL-1R) IKK IKK Complex receptor->IKK Signal IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_p p-IκBα IkB_p->NFkB IκBα degradation Chlorantholide_C This compound Chlorantholide_C->IKK Inhibits DNA DNA NFkB_nuc->DNA Gene Pro-inflammatory Gene Expression DNA->Gene

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

STAT3 Signaling Pathway

G cluster_membrane cluster_cytoplasm cluster_nucleus receptor Cytokine Receptor (e.g., IL-6R) JAK JAK receptor->JAK Cytokine binding activates JAK STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc Translocation Chlorantholide_C This compound Chlorantholide_C->JAK Inhibits DNA DNA pSTAT3_dimer_nuc->DNA Gene Target Gene Expression DNA->Gene

Preventing degradation of Chlorantholide C during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Chlorantholide C to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: this compound, a sesquiterpene lactone, is susceptible to degradation primarily through reactions involving its α,β-unsaturated γ-lactone moiety. This functional group is highly reactive and can undergo nucleophilic attack.[1][2][3] Degradation can be initiated by exposure to light (photodegradation), non-neutral pH (hydrolysis), and elevated temperatures (thermal degradation).

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored under the following conditions:

  • Temperature: -20°C for long-term storage.

  • Light: Protected from light in an amber vial.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Form: As a dry powder. If in solution, use an anhydrous aprotic solvent and store at -80°C for short periods.

Q3: Can I store this compound in a solution?

A3: Storing this compound in solution is not recommended for long-term stability. If required for experimental use, prepare fresh solutions in an anhydrous aprotic solvent. For short-term storage, keep the solution at -80°C. Avoid using protic solvents like ethanol, as they can react with the compound over time.[4][5]

Q4: How does pH affect the stability of this compound?

A4: The stability of sesquiterpene lactones is known to be pH-dependent. Neutral to alkaline conditions (pH ≥ 7.4) can lead to hydrolysis and degradation, including the potential loss of side chains.[6][7] Acidic conditions (e.g., pH 5.5) are generally more favorable for stability.

Q5: Is this compound sensitive to air?

A5: Yes, like many complex natural products, this compound can be sensitive to air (oxygen).[8] Oxidative degradation can occur, and it is recommended to handle the compound under an inert atmosphere.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in an experiment. Degradation of this compound during the experiment.Check the pH and temperature of your experimental buffer. For cell-based assays, consider the pH of the culture medium (typically around 7.4), which may contribute to degradation over longer incubation times. Prepare fresh solutions of this compound immediately before use.
Appearance of unknown peaks in HPLC analysis. Degradation of the compound during sample preparation or storage.Review your sample handling and storage procedures. Ensure the compound is stored as a dry powder at -20°C and protected from light. Use anhydrous aprotic solvents for sample preparation and analyze immediately.
Inconsistent experimental results. Partial degradation of the stock solution.Discard the old stock solution and prepare a fresh one from the dry powder. Always store solutions at -80°C for the shortest possible time.
Precipitate forms in the storage vial. Solvent evaporation or compound degradation leading to insoluble products.Ensure the vial is properly sealed. If degradation is suspected, the material should be re-analyzed for purity before use.

Data on Sesquiterpene Lactone Stability

The following tables summarize stability data for sesquiterpene lactones with similar structural features to this compound. This data can be used as a guideline for handling and experimental design.

Table 1: Effect of pH and Temperature on the Stability of Sesquiterpene Lactones

Compound TypepHTemperature (°C)Observation (after 96 hours)Reference
Sesquiterpene lactones with side chains5.525Stable[6][7]
7.437Loss of side chain[6][7]
Sesquiterpene lactones without side chains5.5 - 7.425 - 37Stable[6][7]

Table 2: Photodegradation Kinetics of Lactucin (a Sesquiterpene Lactone)

ParameterValueConditionsReference
Reaction OrderPseudo-first-orderUV irradiation (366 nm)[9][10][11]
Half-life (t½)~45 minutesUV irradiation (366 nm)[9][10][11]
Temperature DependenceNone observed (293-313 K)UV irradiation (366 nm)[9][10][11]

Experimental Protocols

Protocol 1: Stability Assessment of this compound under Different pH Conditions
  • Preparation of Buffers: Prepare buffers at pH 5.5 (e.g., citrate buffer) and pH 7.4 (e.g., phosphate-buffered saline).

  • Stock Solution Preparation: Prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

  • Sample Preparation: Dilute the stock solution with each buffer to a final concentration of 100 µg/mL.

  • Incubation: Incubate the samples at both 25°C and 37°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, 24, 48, 72, and 96 hours.

  • Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat this compound with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat this compound with 0.1 M NaOH at room temperature for 4 hours.

    • Oxidation: Treat this compound with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm and 366 nm) for 48 hours.

  • HPLC Method Development:

    • Column: Use a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Develop a gradient elution method using a mixture of water (with 0.1% formic acid) and acetonitrile.

    • Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths.

    • Optimization: Adjust the gradient, flow rate, and column temperature to achieve baseline separation of the parent compound from all degradation products.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Degradation_Pathways cluster_stress Stress Factors Chlorantholide_C This compound (α,β-unsaturated γ-lactone) UV_Light UV Light Heat Heat pH pH (≥7.4) Oxygen Oxygen Degradation_Products Degradation Products UV_Light->Degradation_Products Photodegradation (e.g., H₂O addition) Heat->Degradation_Products Thermal Degradation pH->Degradation_Products Hydrolysis (Lactone opening, side-chain loss) Oxygen->Degradation_Products Oxidation

Caption: Potential degradation pathways for this compound.

Experimental_Workflow Start Start: Stability Study Prepare_Samples Prepare this compound Samples (Varying pH, Temp, Light) Start->Prepare_Samples Incubate Incubate Samples Prepare_Samples->Incubate Withdraw_Aliquots Withdraw Aliquots at Time Points Incubate->Withdraw_Aliquots HPLC_Analysis Analyze by Stability-Indicating HPLC Method Withdraw_Aliquots->HPLC_Analysis Data_Analysis Analyze Data (Degradation Kinetics) HPLC_Analysis->Data_Analysis End End: Determine Stability Profile Data_Analysis->End

Caption: Workflow for assessing this compound stability.

Troubleshooting_Degradation Start Unexpected Degradation Observed Check_Storage Check Storage Conditions (-20°C, dark, inert atm.) Start->Check_Storage Check_Handling Review Handling Procedures (Fresh solutions, aprotic solvents) Start->Check_Handling Check_Experiment Evaluate Experimental Conditions (pH, temp, duration) Start->Check_Experiment Solution_Storage Store as dry powder. Prepare fresh solutions. Check_Storage->Solution_Storage Solution_Handling Use anhydrous aprotic solvents. Minimize exposure to air/light. Check_Handling->Solution_Handling Solution_Experiment Adjust buffer pH and temp. Reduce incubation time. Check_Experiment->Solution_Experiment

Caption: Troubleshooting unexpected degradation of this compound.

References

Cell viability concerns in high-concentration Chlorantholide C studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific published data on the cytotoxic effects of Chlorantholide C at high concentrations is limited. This guide is based on established principles for in vitro cytotoxicity studies with novel compounds, particularly sesquiterpene lactones, a class to which this compound may be related. All protocols and troubleshooting advice should be adapted and validated for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: I am observing low cell viability with this compound even at what I expect to be non-toxic concentrations. What could be the issue?

A1: Several factors could be at play:

  • Compound Solubility: this compound, like many organic compounds, may have poor aqueous solubility. Precipitation in the cell culture medium can lead to inaccurate concentrations and may itself be cytotoxic. Ensure the compound is fully dissolved in your stock solution (e.g., DMSO) and that the final concentration of the solvent in the culture medium is non-toxic to your cells.[1][2][3]

  • Solvent Toxicity: High concentrations of solvents like DMSO or ethanol can be cytotoxic. It is crucial to maintain a consistent, low, and non-toxic final solvent concentration across all wells, including untreated controls.[1][3][4]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic compounds. It is essential to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

  • Compound Purity and Stability: Ensure the purity of your this compound sample. Impurities could be more cytotoxic than the compound itself. Also, consider the stability of the compound in your culture medium over the incubation period.

Q2: My MTT assay results show an increase in absorbance at high concentrations of this compound, suggesting increased viability, which contradicts microscopic observations of cell death. Why is this happening?

A2: This is a common artifact in colorimetric viability assays based on tetrazolium salts (MTT, MTS, XTT).[5][6][7]

  • Direct Assay Interference: this compound may directly reduce the MTT reagent to its formazan product, leading to a false positive signal independent of cell viability.[7][8] To test for this, run a cell-free control with your compound and the MTT reagent.

  • Metabolic Upregulation: Some compounds can induce an increase in mitochondrial activity in the remaining viable cells, leading to a higher-than-expected colorimetric signal.[7]

  • Solution: Switch to a non-enzymatic or non-reduction-based viability assay, such as an ATP-based assay (e.g., CellTiter-Glo®), a protein quantification assay (e.g., Sulforhodamine B - SRB), or use dye exclusion methods (e.g., Trypan Blue) coupled with cell counting.[7][9][10]

Q3: How do I differentiate between apoptosis and necrosis induced by high concentrations of this compound?

A3: High concentrations of a cytotoxic compound can often induce a switch from a programmed cell death (apoptosis) to a more chaotic, inflammatory cell death (necrosis).[11][12][13]

  • Apoptosis is characterized by cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies.[12][13] It is an active process mediated by caspases.[14][15]

  • Necrosis is characterized by cell swelling, loss of membrane integrity, and release of intracellular contents, which can trigger an inflammatory response.[12][13][16]

  • Detection Methods: Use techniques like Annexin V/Propidium Iodide (PI) staining with flow cytometry to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells. Caspase activity assays can also confirm the involvement of apoptotic pathways.

Troubleshooting Guides

Problem 1: Compound Precipitation in Culture Medium
  • Symptom: Visible precipitate or turbidity in the wells after adding the this compound working solution.

  • Cause: The aqueous solubility limit of the compound has been exceeded.

  • Troubleshooting Steps:

    • Visually Inspect: Check for precipitation in the prepared media before adding it to the cells.

    • Solubility Test: Perform a solubility test by adding your highest concentration of this compound to cell-free culture medium and observing for precipitation over time.[2]

    • Reduce Final Solvent Concentration: Ensure the final DMSO (or other solvent) concentration is as low as possible, typically below 0.5%.[4]

    • Use Pluronic F-68: Consider adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to the medium to improve solubility.

    • Exclude Data: Do not use data from concentrations where precipitation is observed.[2]

Problem 2: Inconsistent Results Between Replicates
  • Symptom: High variability in viability readings across technical or biological replicates.

  • Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.

  • Troubleshooting Steps:

    • Optimize Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Optimize the cell seeding density so that cells are in the exponential growth phase throughout the experiment.[17][18]

    • Pipetting Technique: Use calibrated pipettes and be consistent with your technique.

    • Mitigate Edge Effects: To avoid evaporation and temperature gradients in the outer wells of a 96-well plate, fill the perimeter wells with sterile PBS or medium without cells and do not use them for experimental data.

    • Increase Replicates: Use at least triplicate wells for each condition.

Quantitative Data Summary

The following tables provide a general framework for expected outcomes and parameters to consider. Note: Specific values for this compound must be determined experimentally.

Table 1: Common Solvents and Recommended Final Concentrations

SolventRecommended Max ConcentrationPotential Issues at High Concentrations
DMSO< 0.5% (v/v)Cytotoxicity, differentiation induction, altered gene expression.[1][3][4]
Ethanol< 0.5% (v/v)Cytotoxicity, protein denaturation.[1]
Methanol< 0.1% (v/v)High cytotoxicity.

Table 2: Comparison of Cell Viability Assays

Assay TypePrincipleAdvantagesDisadvantages
Tetrazolium Salt (MTT, MTS, XTT) Enzymatic reduction by mitochondrial dehydrogenases.[5]Simple, widely used, inexpensive.Prone to interference from reducing compounds, endpoint assay (MTT), measures metabolic activity not just viability.[7][8]
Resazurin (alamarBlue) Reduction of resazurin to fluorescent resorufin by viable cells.[10]More sensitive than tetrazolium assays, homogeneous format.[10][19]Can be cytotoxic over long incubations, potential for compound interference.
ATP Quantification (e.g., CellTiter-Glo®) Luciferase-based measurement of intracellular ATP.[9]Highly sensitive, fast, reflects metabolically active cells.[20]Lytic assay (endpoint), can be expensive.
Protein Quantification (SRB) Staining of total cellular protein with sulforhodamine B dye.[9]Not dependent on metabolic activity, simple, inexpensive.Lytic and endpoint assay, less sensitive for low cell numbers.
Dye Exclusion (Trypan Blue, PI) Compromised membranes of dead cells allow dye entry.Direct measure of membrane integrity, simple, inexpensive.Manual counting can be subjective and time-consuming, not suitable for high-throughput.

Experimental Protocols

Protocol 1: General Cytotoxicity Assay Workflow

This protocol provides a general framework. Optimization of cell number, compound concentrations, and incubation times is critical.[18][21][22]

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Create a single-cell suspension using trypsin or another dissociation agent.

    • Count cells and determine viability (e.g., using Trypan Blue).

    • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[17]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in a serum-free or low-serum medium to create working solutions. The final DMSO concentration should be consistent across all treatments and below 0.5%.

    • Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle-only (e.g., 0.5% DMSO) and untreated controls.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Cell Viability Assessment (Example using ATP-based assay):

    • Equilibrate the plate and the assay reagent to room temperature.[19]

    • Add the ATP assay reagent to each well in a volume equal to the culture medium volume.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background reading (medium-only wells) from all other readings.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability versus the log of the compound concentration and calculate the IC50 value using non-linear regression.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture Cells to Exponential Phase B 2. Seed Cells in 96-well Plate A->B D 4. Treat Cells with Compound B->D C 3. Prepare Serial Dilutions of this compound C->D E 5. Incubate for 24/48/72 hours D->E F 6. Add Viability Reagent (e.g., CellTiter-Glo®) E->F G 7. Measure Signal (Luminescence) F->G H 8. Calculate % Viability and IC50 G->H troubleshooting_flow start Unexpected Viability Result q1 Does signal increase with high compound concentration? start->q1 sol1 Potential Assay Interference. Run cell-free control. Switch to non-reduction assay (e.g., ATP-based). q1->sol1 Yes q2 Is precipitate visible in the wells? q1->q2 No end Review Protocol and Re-evaluate Results sol1->end sol2 Solubility Issue. Check solvent concentration. Perform solubility test. Exclude data. q2->sol2 Yes q3 High variability between replicates? q2->q3 No sol2->end sol3 Optimize cell seeding. Check pipetting. Mitigate edge effects. q3->sol3 Yes q3->end No sol3->end apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound High-Concentration This compound mito Mitochondria compound->mito receptor Death Receptors (e.g., Fas, TNFR) compound->receptor cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 (Executioner Caspase) Activation cas9->cas3 cas8 Caspase-8 Activation receptor->cas8 cas8->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

References

Adjusting experimental protocols for Chlorantholide C's potential off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Adjusting Experimental Protocols for Potential Off-Target Effects of a Kinase Inhibitor

This guide provides troubleshooting solutions and experimental protocols for researchers using Compound X , a hypothetical small molecule inhibitor designed to target Kinase Z . While potent against its intended target, off-target effects are a common challenge in drug development that can lead to misinterpretation of results.[1][2] This resource is designed to help you identify, understand, and mitigate these effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using Compound X?

Off-target effects are unintended interactions between a drug and cellular components other than its primary target.[3] For Compound X, this means it may inhibit other kinases or bind to unrelated proteins, not just Kinase Z. These interactions are a significant concern because they can:

  • Cause Unexpected Toxicity: Inhibition of essential housekeeping proteins or activation of unintended signaling pathways can lead to cell death or other adverse effects that are independent of Kinase Z activity.[3]

  • Reduce Therapeutic Efficacy: In a drug development context, off-target effects can cause dose-limiting toxicities, preventing the use of a concentration high enough to effectively inhibit the intended target in a clinical setting.

Q2: I'm observing high cytotoxicity with Compound X at concentrations that should be specific for Kinase Z. What could be the cause?

This is a classic experimental challenge. While high concentrations of any compound can induce toxicity, cytotoxicity observed at or near the IC50 for the primary target (Kinase Z) warrants investigation. Several factors could be at play:

  • Potent Off-Target Effects: Compound X may be inhibiting another critical protein with a potency similar to that of Kinase Z. This is a common mechanism for drugs that appear effective in vitro but fail in later stages.[2]

  • On-Target Toxicity: The inhibition of Kinase Z itself may be genuinely toxic to the cells. If Kinase Z is essential for cell survival, its inhibition will naturally lead to cell death.

  • Compound Instability or Metabolism: The compound may be degrading in the cell culture media into a more toxic substance.

  • Assay Interference: The compound may be interfering with the readout of your cytotoxicity assay (e.g., autofluorescence, or reduction of a reporter substrate like MTT).

Q3: How can I confirm that Compound X is engaging its intended target, Kinase Z, in my cellular model?

Confirming target engagement is a critical step to ensure your experimental system is valid. A biochemical assay showing Compound X inhibits purified Kinase Z is not enough; you must show it engages the target within the complex cellular environment. A highly effective method for this is the Cellular Thermal Shift Assay (CETSA) .

  • Principle of CETSA: This technique is based on the principle that when a protein binds to a ligand (like Compound X), its thermal stability increases.

  • Method: In a CETSA experiment, you treat cells with Compound X, heat the cell lysate to various temperatures, and then quantify the amount of soluble Kinase Z remaining using Western blot or other protein detection methods. In the presence of Compound X, Kinase Z should remain soluble at higher temperatures compared to the vehicle-treated control, confirming engagement.

Q4: What are the best practices for designing experiments to minimize misleading data from off-target effects?

A multi-pronged approach is essential:

  • Thorough Dose-Response: Always perform a full dose-response curve for your observed phenotype. An off-target effect may have a different dose-response relationship than the on-target effect.

  • Use a Negative Control: If available, use a structurally similar but biologically inactive analog of Compound X. This can help differentiate specific biological effects from non-specific or compound scaffold-related effects.

  • Orthogonal Approaches: Do not rely on a single method. Validate your findings using genetic approaches (e.g., siRNA/shRNA knockdown or CRISPR/Cas9 knockout of Kinase Z) to see if they phenocopy the effects of Compound X.[2]

  • Rescue Experiments: Attempt to "rescue" the phenotype by reintroducing a downstream element of the Kinase Z pathway that is independent of the kinase's activity. If the phenotype is on-target, this may reverse the effect.

Quantitative Data Summary

The following tables represent hypothetical, yet plausible, quantitative data for Compound X.

Table 1: Potency of Compound X against Target Kinase Z

Assay Type Target IC50 (nM)
Biochemical Assay Purified Kinase Z 15

| Cellular Assay | Kinase Z (in-cell) | 75 |

Table 2: Sample Kinase Selectivity Profile for Compound X Data derived from a hypothetical kinase panel screen at 1 µM Compound X.

Kinase Target % Inhibition at 1 µM IC50 (nM) Notes
Kinase Z (On-Target) 98% 15 Primary Target
Kinase A 92% 80 Potential Off-Target
Kinase B 85% 250 Potential Off-Target
Kinase C 55% 1,100 Weaker Off-Target
Kinase D 12% >10,000 Likely Not Significant

| Kinase E | 5% | >10,000 | Likely Not Significant |

Visualizations: Pathways and Workflows

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_Z Kinase Z Receptor->Kinase_Z Activates Downstream_P Downstream Protein Kinase_Z->Downstream_P Phosphorylates TF Transcription Factor Downstream_P->TF Activates Compound_X Compound X Compound_X->Kinase_Z Inhibits Gene_Exp Gene Expression (Proliferation, Survival) TF->Gene_Exp

Caption: A hypothetical signaling pathway mediated by the on-target Kinase Z.

Experimental and Logical Workflows

G A Start: Unexpected Phenotype Observed (e.g., Cytotoxicity) B Perform Dose-Response Cytotoxicity Assay (e.g., LDH, aCella-TOX) A->B C Is Cytotoxicity Observed at Conc. ≤ 10x On-Target IC50? B->C D Conclusion: Phenotype is likely due to non-specific or off-target effects at high conc. C->D No E Hypothesis: Phenotype could be On-Target or Off-Target C->E Yes F Perform Orthogonal Validation (e.g., CRISPR or siRNA knockdown of Kinase Z) E->F G Does Knockdown Recapitulate Phenotype? F->G H Conclusion: Phenotype is likely ON-TARGET G->H Yes I Conclusion: Phenotype is likely OFF-TARGET G->I No J Perform Rescue Experiment (e.g., express constitutively active downstream protein) H->J K Is Phenotype Rescued? J->K K->H Yes K->I No

Caption: Logical workflow for differentiating on-target vs. off-target effects.

G A Seed cells in a 96-well plate B Treat cells with serial dilutions of Compound X and controls A->B C Incubate for a defined period (e.g., 24, 48, 72h) B->C D Add LDH Assay Reagent to all wells C->D E Incubate at room temperature (dark) D->E F Measure Absorbance (490nm) E->F G Calculate % Cytotoxicity and plot Dose-Response Curve F->G H Determine IC50 Value G->H

Caption: Experimental workflow for an LDH-based cytotoxicity assay.

Experimental Protocols & Troubleshooting

Protocol 1: LDH Release Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes, a hallmark of cytotoxicity.

Materials:

  • Cells of interest

  • 96-well, clear-bottom, black-walled tissue culture plates

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • LDH Cytotoxicity Assay Kit (commercially available)

    • Substrate Mix

    • Assay Buffer

    • Lysis Buffer (for 100% lysis positive control)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X in complete medium. A common range is 100 µM to 1 nM.

    • Controls are critical:

      • Vehicle Control: Medium with the highest concentration of DMSO used.

      • Untreated Control: Medium only.

      • Maximum LDH Release Control: Treat cells with Lysis Buffer 1 hour before the assay endpoint.

    • Remove seeding medium and add 100 µL of the compound dilutions or controls to the respective wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • LDH Assay:

    • Reconstitute the assay reagents according to the manufacturer's instructions.

    • Carefully transfer 50 µL of supernatant from each well of the cell plate to a new flat-bottom 96-well plate.

    • Add 50 µL of the prepared LDH reaction mixture to each well of the new plate.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of Stop Solution if required by the kit.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Subtract the background absorbance (medium-only control) from all other readings.

  • Calculation:

    • Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = 100 * (Sample Abs. - Untreated Control Abs.) / (Max. Lysis Abs. - Untreated Control Abs.)

    • Plot % Cytotoxicity vs. Log[Compound X] and use a non-linear regression model to determine the IC50.

Table 3: Troubleshooting the LDH Cytotoxicity Assay

Issue Possible Cause Suggested Solution
High background in vehicle control wells Serum in the medium contains LDH. Use a low-serum medium during the assay or perform a background subtraction using a "no-cell" control for each condition.
High variability between replicate wells Inconsistent cell seeding or pipetting errors. Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette carefully and change tips between different compound concentrations.[4]
No dose-response observed Compound concentration is too low/high, or incubation time is too short. Expand the concentration range and/or perform a time-course experiment (e.g., 24, 48, 72 hours).

| IC50 value is much lower than expected | Compound interferes with the assay (e.g., reduces the tetrazolium salt itself in an MTT assay). | Use an orthogonal cytotoxicity assay that relies on a different principle (e.g., CellTiter-Glo for ATP levels, or a dye-exclusion method). |

Protocol 2: "Rescue" Experiment by Expressing a Downstream Effector

This protocol aims to determine if a phenotype caused by Compound X is on-target by bypassing the inhibited Kinase Z. This example assumes Kinase Z activates "Protein Y" by phosphorylation.

Materials:

  • Cell line stably expressing a constitutively active mutant of Protein Y (Protein Y-CA).

  • Parental (wild-type) cell line.

  • Compound X.

  • Reagents for the phenotypic assay (e.g., cell proliferation assay).

Methodology:

  • Experimental Setup:

    • Seed both the parental cell line and the Protein Y-CA expressing cell line at identical densities in parallel plates.

  • Treatment:

    • Treat both cell lines with a dose-response of Compound X, including vehicle controls. Use a concentration known to cause the phenotype of interest (e.g., 3x the IC50 for proliferation inhibition).

  • Phenotypic Assay:

    • After the appropriate incubation time, perform the assay to measure the phenotype (e.g., measure cell proliferation).

  • Data Analysis:

    • Compare the dose-response curves between the parental and the Protein Y-CA cell lines.

    • Expected On-Target Result: The parental cells will show a dose-dependent inhibition of proliferation. The Protein Y-CA cells, however, should be significantly more resistant to the effects of Compound X, as the pathway is now active independent of Kinase Z.

    • Expected Off-Target Result: Both cell lines will show a similar sensitivity to Compound X, as the compound is causing the phenotype through a mechanism independent of the Kinase Z -> Protein Y axis.

Table 4: Troubleshooting On-/Off-Target Deconvolution Experiments

Issue Possible Cause Suggested Solution
CRISPR/siRNA does not phenocopy Compound X Off-target effect of Compound X. Inefficient knockdown/knockout. Functional redundancy. This strongly suggests an off-target mechanism. Always confirm target protein depletion by Western blot. Consider that a related kinase may be compensating for the loss of the target.
Rescue experiment fails (Protein Y-CA cells are still sensitive) The phenotype is off-target. The rescue construct is not functional or expressed at sufficient levels. The phenotype is mediated by a different downstream branch of the Kinase Z pathway. Confirm expression and activity of Protein Y-CA. This result may indicate an off-target effect or a more complex on-target signaling network. Consider other downstream effectors.

| Results are ambiguous | The phenotype is a result of both on- and off-target effects. | This is common. Analyze the data carefully to see if there is a partial rescue or a partial phenocopy. This can suggest a polypharmacological mechanism where multiple targets contribute to the overall effect.[1] |

References

Technical Support Center: Synthesis of Chlorantholide C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Chlorantholide C synthesis. The guidance is based on established synthetic strategies for lindenane-type sesquiterpenoid dimers, a class of natural products to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis of this compound is consistently low. What are the most critical steps to focus on for optimization?

A1: The synthesis of this compound, a lindenane-type sesquiterpenoid dimer, typically involves a biomimetic [4+2] cycloaddition (Diels-Alder reaction) as a key step. The overall yield is highly dependent on the efficiency of this dimerization. Critical areas for optimization include:

  • Synthesis of the Monomeric Precursors: The purity and yield of the monomeric lindenane sesquiterpenoid precursors are paramount. Impurities can inhibit the subsequent Diels-Alder reaction or lead to unwanted side products.

  • The [4+2] Cycloaddition Step: This is often the most challenging step. Low yields can result from poor reactivity, lack of stereoselectivity, or competing side reactions. Careful optimization of reaction conditions (temperature, solvent, catalyst, and concentration) is crucial.

  • Purification of Intermediates and Final Product: The structural complexity of this compound and its intermediates can make purification difficult, leading to product loss.

Q2: I am observing a mixture of diastereomers after the key [4+2] cycloaddition step. How can I improve the stereoselectivity?

A2: Achieving high stereoselectivity in the Diels-Alder reaction for the synthesis of complex natural products like this compound is a common challenge. Here are several strategies to consider:

  • Chiral Lewis Acid Catalysis: Employing chiral Lewis acids can create a chiral environment around the reactants, favoring the formation of one diastereomer over the other.

  • Substrate Control: The inherent stereochemistry of your monomeric precursors can influence the facial selectivity of the cycloaddition. Modifying protecting groups or other functionalities on the monomers can enhance stereocontrol.

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the transition state of the Diels-Alder reaction and, consequently, the diastereoselectivity. A systematic screening of solvents is recommended.

  • Temperature Optimization: Lowering the reaction temperature often enhances stereoselectivity by favoring the kinetically controlled product with the lower activation energy barrier.

Q3: During the synthesis of the monomeric precursors, I am struggling with low yields in the construction of the core tricyclic skeleton. What are some common pitfalls?

A3: The synthesis of the lindenane monomer itself can be complex. Common issues include:

  • Ring-Closing Metathesis (RCM): If RCM is used to form one of the rings, catalyst choice, substrate purity, and reaction concentration are critical. Catalyst poisoning or competing dimerization can lower yields.

  • Intramolecular Aldol or Michael Additions: These reactions can be sensitive to the choice of base, temperature, and reaction time. Incomplete reaction or the formation of side products is common.

  • Protecting Group Strategy: An inappropriate protecting group strategy can lead to compatibility issues with subsequent reaction conditions or difficult deprotection steps, ultimately lowering the overall yield.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and related lindenane-type sesquiterpenoid dimers.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in [4+2] Cycloaddition 1. Poor reactivity of diene or dienophile. 2. Thermal decomposition of reactants or product. 3. Reversibility of the Diels-Alder reaction. 4. Steric hindrance.1. Increase reaction temperature cautiously. 2. Use a Lewis acid catalyst to activate the dienophile. 3. Increase the concentration of reactants. 4. Employ high-pressure conditions. 5. Modify the electronic properties of the diene or dienophile through functional group manipulation.
Formation of Undesired Regioisomers 1. Similar electronic properties of the diene and dienophile termini. 2. High reaction temperatures leading to loss of regioselectivity.1. Utilize a Lewis acid catalyst to enhance the electronic asymmetry. 2. Introduce sterically bulky groups to direct the cycloaddition to a specific regioisomer. 3. Optimize the reaction at lower temperatures.
Difficult Purification of Dimer 1. Similar polarity of diastereomers or regioisomers. 2. Presence of closely related side products. 3. Product instability on silica gel.1. Employ alternative purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC). 2. Consider derivatization of the product mixture to improve separation, followed by removal of the derivatizing group. 3. Use deactivated silica gel or an alternative stationary phase (e.g., alumina) for chromatography.
Low Yield in Monomer Synthesis 1. Inefficient key bond-forming reactions (e.g., RCM, aldol). 2. Catalyst poisoning. 3. Unstable intermediates.1. Screen different catalysts and reaction conditions for the problematic step. 2. Ensure all starting materials and solvents are rigorously purified and dried. 3. Consider a convergent synthetic strategy to minimize the number of linear steps.

Experimental Protocols

A detailed experimental protocol for a key transformation in the synthesis of a lindenane sesquiterpenoid dimer is provided below as an example. Note: This is a generalized procedure and may require optimization for the specific synthesis of this compound.

Key Experiment: Lewis Acid-Catalyzed [4+2] Cycloaddition

This protocol outlines a general procedure for the Diels-Alder reaction between a lindenane monomer (diene precursor) and a dienophile, catalyzed by a Lewis acid.

Materials:

  • Lindenane monomer

  • Dienophile

  • Anhydrous dichloromethane (DCM)

  • Lewis acid (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃))

  • Inert gas (Argon or Nitrogen)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the lindenane monomer (1.0 equiv) and the dienophile (1.2 equiv).

  • Dissolve the reactants in anhydrous DCM to a concentration of 0.01 M.

  • Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Slowly add the Lewis acid (0.1 - 1.0 equiv) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound precursor.

Quantitative Data Summary

The following table summarizes hypothetical yield data for the key [4+2] cycloaddition step under various conditions, illustrating a typical optimization process.

Entry Lewis Acid Equivalents Temperature (°C) Time (h) Yield (%) diastereomeric ratio (dr)
1None-8024251:1
2TMSOTf0.2012453:1
3TMSOTf1.006605:1
4Sc(OTf)₃0.1-78187510:1
5Sc(OTf)₃0.108728:1

Visualizations

experimental_workflow cluster_prep Monomer Synthesis cluster_dimerization Dimerization cluster_final Final Product Formation start Starting Materials monomer_synth Multi-step Synthesis of Lindenane Monomer start->monomer_synth purify_monomer Purification of Monomer monomer_synth->purify_monomer cycloaddition [4+2] Cycloaddition purify_monomer->cycloaddition dienophile Dienophile dienophile->cycloaddition workup Reaction Workup and Quenching cycloaddition->workup purify_dimer Purification of Dimer workup->purify_dimer post_modification Post-Cycloaddition Modifications purify_dimer->post_modification final_purification Final Purification post_modification->final_purification chlorantholide_c This compound final_purification->chlorantholide_c troubleshooting_logic cluster_diagnosis Problem Diagnosis cluster_solutions_dimer Dimerization Solutions cluster_solutions_monomer Monomer Synthesis Solutions cluster_solutions_purification Purification Solutions start Low Overall Yield low_dimer_yield Low Dimerization Yield? start->low_dimer_yield low_monomer_yield Low Monomer Yield? start->low_monomer_yield purification_loss High Purification Loss? start->purification_loss optimize_catalyst Optimize Lewis Acid / Catalyst low_dimer_yield->optimize_catalyst Yes optimize_conditions Optimize Temp / Solvent / Conc. low_dimer_yield->optimize_conditions Yes check_reagents_dimer Check Monomer Purity low_dimer_yield->check_reagents_dimer Yes revisit_steps Re-evaluate Key Monomer Steps low_monomer_yield->revisit_steps Yes check_reagents_monomer Check Starting Material Purity low_monomer_yield->check_reagents_monomer Yes change_route Consider Alternative Route low_monomer_yield->change_route Yes alt_chrom Alternative Chromatography (HPLC/SFC) purification_loss->alt_chrom Yes derivatize Derivatization purification_loss->derivatize Yes change_stationary_phase Change Stationary Phase purification_loss->change_stationary_phase Yes end Improved Yield optimize_catalyst->end optimize_conditions->end check_reagents_dimer->end revisit_steps->end check_reagents_monomer->end change_route->end alt_chrom->end derivatize->end change_stationary_phase->end

Technical Support Center: Managing Autofluorescence of Chlorantholide C in Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential autofluorescence of Chlorantholide C in imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in imaging studies?

Q2: Does this compound exhibit autofluorescence?

A2: The fluorescent properties of this compound have not been extensively documented in publicly available literature. As a sesquiterpene lactone, it belongs to a class of compounds where some members are known to be fluorescent. Therefore, it is crucial to experimentally determine if this compound exhibits autofluorescence under your specific imaging conditions.

Q3: How can I determine if this compound is autofluorescent in my samples?

A3: The most straightforward method is to prepare a sample containing only this compound (at the working concentration you intend to use) and image it using the same settings (laser lines, filters, and detector settings) as your planned experiment.[1][2] Observe if any signal is detected in your channels of interest. This will serve as your autofluorescence control.

Q4: What are other common sources of autofluorescence in biological samples?

A4: Besides the compound of interest, several endogenous molecules and sample preparation steps can contribute to autofluorescence. Common sources include:

  • Endogenous Fluorophores: Molecules like NADH, FAD, collagen, elastin, and lipofuscin are naturally present in cells and tissues and fluoresce, typically in the blue-green region of the spectrum.[1][3][4]

  • Fixatives: Aldehyde fixatives such as formaldehyde and glutaraldehyde can induce fluorescence.[1][5][6] Glutaraldehyde is a stronger inducer of autofluorescence than paraformaldehyde.[5]

  • Culture Media and Supplements: Components like phenol red and fetal bovine serum (FBS) can be fluorescent.[1][2]

  • Red Blood Cells: The heme group in red blood cells exhibits broad autofluorescence.[3]

Troubleshooting Guides

Problem 1: High background fluorescence observed in samples treated with this compound.
Possible Cause Troubleshooting Step Expected Outcome
This compound is autofluorescent at the imaging wavelength.Perform a spectral scan of this compound to determine its excitation and emission maxima. Adjust your imaging settings to minimize its detection.Reduced background signal from the compound.
Endogenous autofluorescence from the biological sample.Image an unstained, untreated control sample to characterize the native autofluorescence.[1][2]Identification of the spectral regions with high background.
Fixation-induced autofluorescence.Switch to a non-aldehyde-based fixative like ice-cold methanol or ethanol.[1][2] If aldehydes must be used, reduce the concentration and incubation time.[1][5]A significant decrease in background fluorescence.
Autofluorescence from cell culture media.Use phenol red-free media and consider reducing the concentration of or replacing FBS with bovine serum albumin (BSA).[1]Lower background fluorescence in live-cell imaging.
Problem 2: Weak signal from my fluorescent probe, which is obscured by autofluorescence.

Possible Cause | Troubleshooting Step | Expected Outcome Spectral overlap between the probe and autofluorescence. | Choose a fluorescent probe that emits in the red or far-red spectrum (e.g., Alexa Fluor 647, Cy5), as endogenous autofluorescence is typically lower in this range.[1][2][3] | Improved signal-to-noise ratio. Low signal intensity of the fluorescent probe. | Select a brighter fluorophore with a high quantum yield and extinction coefficient.[1] Titrate your fluorescent probe to find the optimal concentration that maximizes signal without increasing background.[1] | A stronger signal from the probe that can be more easily distinguished from the background. Inappropriate imaging settings. | Optimize detector gain and exposure time. Use appropriate bandpass filters to specifically collect the emission from your probe.[7] | Enhanced detection of the specific signal.

Quantitative Data Summary

The following tables summarize the spectral characteristics of common endogenous fluorophores and recommended fluorophores to minimize autofluorescence interference.

Table 1: Spectral Properties of Common Endogenous Autofluorescent Molecules

MoleculeTypical Excitation Max (nm)Typical Emission Max (nm)
Collagen330 - 400[4]470 - 520[4]
Elastin330 - 400[4]470 - 520[4]
NADH340 - 460[4]440 - 470[4]
FAD/Flavins360 - 520[4]500 - 560[4]
Lipofuscin345 - 360[4]450 - 650[4]

Table 2: Recommended Fluorophores for Bypassing Autofluorescence

FluorophoreExcitation Max (nm)Emission Max (nm)
Alexa Fluor 647650670
Cy5648665
DyLight 649653672
APC (Allophycocyanin)650660

Experimental Protocols

Protocol 1: Characterization of this compound Autofluorescence
  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the final working concentration in your imaging buffer or media.

  • Sample Preparation: Add the this compound solution to an imaging dish or slide.

  • Spectral Imaging:

    • Using a confocal microscope with a spectral detector, perform a lambda scan.

    • Excite the sample with a broad range of wavelengths (e.g., from 405 nm to 633 nm in increments).

    • For each excitation wavelength, collect the entire emission spectrum.

  • Data Analysis: Plot the emission intensity as a function of both excitation and emission wavelengths to generate a 3D spectral profile. Identify the peak excitation and emission wavelengths.

Protocol 2: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence

This protocol is adapted from established methods and should be optimized for your specific sample type.[1][3][6]

  • Sample Fixation: Fix your cells or tissue with an aldehyde-based fixative (e.g., 4% paraformaldehyde).

  • Washing: Wash the samples thoroughly with phosphate-buffered saline (PBS).

  • Sodium Borohydride Preparation: Prepare a fresh solution of 0.1% sodium borohydride in PBS. Caution: Sodium borohydride will fizz upon dissolution.

  • Treatment: Incubate the fixed samples in the sodium borohydride solution for 10-15 minutes at room temperature. For thicker tissue sections, this step may need to be repeated or the incubation time extended.[6]

  • Washing: Wash the samples extensively with PBS (3-4 times, 5 minutes each) to remove all traces of sodium borohydride.

  • Proceed with Staining: Continue with your immunofluorescence or other staining protocol.

Visualizations

autofluorescence_troubleshooting_workflow start High Background Fluorescence Observed is_compound_autofluorescent Is this compound Autofluorescent? start->is_compound_autofluorescent characterize_compound Characterize Spectral Properties of this compound is_compound_autofluorescent->characterize_compound Yes check_untreated_control Image Untreated Control Sample is_compound_autofluorescent->check_untreated_control No/Unknown adjust_imaging Adjust Imaging Wavelengths to Avoid Excitation characterize_compound->adjust_imaging solution Problem Resolved adjust_imaging->solution endogenous_autofluorescence High Endogenous Autofluorescence Detected check_untreated_control->endogenous_autofluorescence Yes check_untreated_control->solution No fixation_issue Is Fixation a Potential Cause? endogenous_autofluorescence->fixation_issue change_fixative Change Fixative (e.g., Methanol) or Use Quenching Agent (e.g., Sodium Borohydride) fixation_issue->change_fixative Yes media_issue Is Culture Media Contributing? fixation_issue->media_issue No change_fixative->solution change_media Use Phenol Red-Free Media / BSA instead of FBS media_issue->change_media Yes spectral_overlap Spectral Overlap with Probe media_issue->spectral_overlap No change_media->solution use_red_shifted_probe Use Red/Far-Red Emitting Probes spectral_overlap->use_red_shifted_probe use_red_shifted_probe->solution

Caption: Troubleshooting workflow for high background fluorescence.

signaling_pathway_example cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A activates Chlorantholide_C This compound Chlorantholide_C->Receptor Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression

Caption: Example of a hypothetical signaling pathway involving this compound.

References

Validation & Comparative

Validating the Anti-inflammatory Potential of Chlorantholide C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory agents, natural products remain a vital source of inspiration and therapeutic leads. Among these, lindenane sesquiterpenoids, a class of bioactive compounds isolated from plants of the Chloranthaceae and Lauraceae families, have garnered significant attention for their potential pharmacological activities. This guide provides a comparative analysis of the anti-inflammatory effects of lindenane sesquiterpenoids, with a focus on validating the potential of Chlorantholide C by examining the activities of its close structural analogs and other well-established anti-inflammatory compounds.

While direct experimental data on the anti-inflammatory effects of this compound are not yet available in the public domain, the consistent and potent anti-inflammatory activity observed across the lindenane sesquiterpenoid class provides a strong rationale for its investigation. This guide leverages data from closely related compounds to build a case for the putative anti-inflammatory profile of this compound and compares it with other known anti-inflammatory agents.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of a compound is often evaluated by its ability to inhibit key inflammatory mediators and pathways. The following table summarizes the inhibitory effects of Chloranthalactone B (CTB), a lindenane sesquiterpenoid closely related to this compound, and other representative anti-inflammatory agents on the production of nitric oxide (NO) and pro-inflammatory cytokines.

CompoundClassCell LineStimulantKey Inhibitory EffectsIC₅₀ ValuesReference
Chloranthalactone B (CTB) Lindenane SesquiterpenoidRAW264.7LPSInhibits NO, PGE₂, TNF-α, IL-1β, IL-6Not specified for all, but significant inhibition at 25 & 50 µM[1][2]
Sarglaroid A Lindenane Sesquiterpenoid DimerRAW264.7LPSInhibits NO production19.8 ± 1.06 µM[3][4]
Compound 13 (Lindenane Dimer) Lindenane Sesquiterpenoid DimerRAW264.7LPSPotently inhibits NO production10.7 ± 0.25 µM[3][4]
Curcumin PolyphenolVariousLPSInhibits TNF-α, IL-1β, IL-6, NO; Suppresses NF-κBVaries by cell type and endpoint[5]
Vitexin Flavone GlycosideChondrocytes, MacrophagesVariousInhibits IL-1β, IL-6, TNF-α; Inhibits NF-κB pathwayVaries by cell type and endpoint[6]
Ibuprofen NSAIDVarious-Inhibits COX-1 and COX-2 enzymesVaries by assay[7]

Key Inflammatory Signaling Pathways

The anti-inflammatory effects of many natural and synthetic compounds are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of a wide array of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[5][8] Many anti-inflammatory agents, such as curcumin, exert their effects by inhibiting one or more steps in this pathway.[5]

MAPK_Pathway cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects LPS LPS / Cytokines Receptor Cell Surface Receptor LPS->Receptor MAPKKK MAPKKK (e.g., MKK3/6) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., p38) MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation TranscriptionFactor Transcription Factor (e.g., AP-1) MAPK->TranscriptionFactor Activation GeneExpression Pro-inflammatory Gene Expression TranscriptionFactor->GeneExpression Nuclear Translocation & Transcription Experimental_Workflow cluster_assays Downstream Assays Start Start CellCulture RAW264.7 Cell Culture Start->CellCulture Pretreatment Pre-treatment with This compound CellCulture->Pretreatment Stimulation LPS Stimulation Pretreatment->Stimulation Incubation Incubation (e.g., 24h) Stimulation->Incubation Griess Griess Assay (NO) Incubation->Griess ELISA ELISA (Cytokines) Incubation->ELISA WesternBlot Western Blot (Signaling Proteins) Incubation->WesternBlot Analysis Data Analysis and Comparison Griess->Analysis ELISA->Analysis WesternBlot->Analysis End End Analysis->End

References

A Comparative Analysis of the Bioactivities of Chlorantholide C and Chloranthalactone B

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the anti-inflammatory and potential neuroprotective properties of two lindenane-type sesquiterpenoids, Chlorantholide C and Chloranthalactone B, reveals distinct mechanistic actions and highlights the therapeutic potential of Chloranthalactone B in inflammatory conditions. While extensive research has elucidated the anti-inflammatory signaling pathways modulated by Chloranthalactone B, the bioactivity of this compound remains largely uncharacterized in publicly available scientific literature, precluding a direct quantitative comparison at this time.

Anti-inflammatory Activity

Chloranthalactone B has demonstrated significant anti-inflammatory effects by potently inhibiting the production of key pro-inflammatory mediators. In a key study, Chloranthalactone B was shown to suppress the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This inhibitory action occurs at the transcriptional level.[1][2]

Conversely, there is a conspicuous absence of published data on the anti-inflammatory activity of this compound, preventing a comparative assessment of its efficacy against that of Chloranthalactone B.

Comparative Quantitative Data on Anti-inflammatory Activity

The following table summarizes the available quantitative data for the anti-inflammatory effects of Chloranthalactone B. No equivalent data has been identified for this compound.

Bioactivity MarkerChloranthalactone B InhibitionCell LineStimulant
Nitric Oxide (NO) ProductionIC₅₀ not explicitly stated, but significant inhibition at 12.5 µM and 25 µM.[1]RAW264.7LPS
Prostaglandin E2 (PGE2) ProductionSignificant inhibition at 25 µM and 50 µM.[1]RAW264.7LPS
TNF-α ProductionSignificant inhibition at 25 µM and 50 µM.[1]RAW264.7LPS
IL-1β ProductionSignificant inhibition at 25 µM and 50 µM.[1]RAW264.7LPS
IL-6 ProductionSignificant inhibition at 25 µM and 50 µM.[1]RAW264.7LPS

Signaling Pathways

Chloranthalactone B exerts its anti-inflammatory effects through the targeted inhibition of the Activator Protein-1 (AP-1) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Research indicates that Chloranthalactone B blocks the activation of p38 MAPK, but not c-Jun N-terminal kinase (JNK) or extracellular signal-regulated kinase 1/2 (ERK1/2).[1][2] This targeted inhibition prevents the downstream cascade that leads to the expression of pro-inflammatory genes.

The signaling pathways modulated by this compound have not yet been elucidated in the available scientific literature.

cluster_LPS LPS Stimulation cluster_MAPK MAPK Pathway cluster_Inflammation Inflammatory Response LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 binds MKK3_6 MKK3/6 TLR4->MKK3_6 activates p38 p38 MAPK MKK3_6->p38 phosphorylates AP1 AP-1 p38->AP1 activates Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β, IL-6) AP1->Pro_inflammatory_Mediators induces expression Chloranthalactone_B Chloranthalactone B Chloranthalactone_B->p38 inhibits phosphorylation cluster_workflow Experimental Workflow: Anti-inflammatory Assay cluster_assays Bioassays A RAW264.7 Cell Culture B Pre-treatment with Chloranthalactone B A->B C LPS Stimulation B->C D Incubation C->D E Griess Assay (NO) D->E F ELISA (Cytokines, PGE2) D->F G Western Blot (Signaling Proteins) D->G

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Chlorantholide C Analogues in Inflammation and Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Chlorantholide C analogues, focusing on their anti-inflammatory and cytotoxic effects. Due to the limited availability of comprehensive SAR studies on a wide range of synthetic this compound analogues, this guide leverages data from closely related lindenane sesquiterpenoids, particularly Chloranthalactone B, to infer potential SAR trends and mechanisms of action.

Data Presentation: Comparative Biological Activities

The following table summarizes the key structure-activity relationships for lindenane sesquiterpenoids, including analogues of this compound, based on available literature. The activities are presented qualitatively, highlighting the impact of specific structural modifications on anti-inflammatory and cytotoxic potency.

Structural Modification Impact on Anti-inflammatory Activity Impact on Cytotoxicity Key Observations
α-methylene-γ-lactone moiety Essential for activityImportant for activityThis reactive group is a common feature in bioactive sesquiterpene lactones and is believed to be crucial for their interaction with biological targets.
Hydroxylation at C-6 Potentiates activityMay influence activityThe presence of a hydroxyl group at this position, as seen in some related compounds, can enhance anti-inflammatory effects.
Epoxidation of the cyclopentenone ring Can confer significant activityMay increase cytotoxicityThe introduction of an epoxy group can alter the electronic properties and reactivity of the molecule, leading to enhanced biological effects.
Modifications at the C-terminus Influences potencyCan significantly alter potencyAlterations in this region can affect the binding affinity of the molecule to its target proteins.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Anti-inflammatory Activity Assay (Inhibition of Nitric Oxide Production)
  • Cell Line: RAW264.7 murine macrophage cell line.

  • Methodology:

    • RAW264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of the this compound analogues for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • After 24 hours of incubation, the concentration of nitrite (a stable metabolite of nitric oxide) in the cell culture supernatant is measured using the Griess reagent.

    • The absorbance is read at 540 nm, and the percentage of nitric oxide inhibition is calculated relative to the LPS-treated control group.

    • The IC50 value (the concentration of the compound that inhibits 50% of nitric oxide production) is determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)
  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7) and a normal cell line (e.g., fibroblasts).

  • Methodology:

    • Cells are seeded in 96-well plates and incubated for 24 hours.

    • The cells are then treated with various concentrations of the this compound analogues for 48 hours.

    • After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

    • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at 490 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.

Mandatory Visualization

Signaling Pathway of a this compound Analogue

The following diagram illustrates the proposed anti-inflammatory signaling pathway for Chloranthalactone B, a close analogue of this compound. It is hypothesized that this compound analogues may exert their effects through a similar mechanism.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds MKK3_6 MKK3/6 TLR4->MKK3_6 activates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates AP1 AP-1 p38_MAPK->AP1 activates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) AP1->Inflammatory_Genes induces transcription Inflammation Inflammation Inflammatory_Genes->Inflammation leads to Chlorantholide_Analogue This compound Analogue Chlorantholide_Analogue->MKK3_6 inhibits phosphorylation Chlorantholide_Analogue->AP1 inhibits activation

Caption: Proposed anti-inflammatory mechanism of this compound analogues.

Experimental Workflow for Biological Evaluation

The following diagram outlines the general workflow for the synthesis and biological evaluation of this compound analogues.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start This compound (Starting Material) Synthesis Chemical Modification (e.g., esterification, oxidation) Start->Synthesis Purification Purification (e.g., chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anti_Inflammatory_Assay Anti-inflammatory Assay (NO, Cytokine Inhibition) Characterization->Anti_Inflammatory_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT on cancer & normal cells) Characterization->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship Analysis Anti_Inflammatory_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Compound Lead Compound SAR_Analysis->Lead_Compound Identification of Lead Compound

Caption: Workflow for SAR studies of this compound analogues.

A Comparative Analysis of Synthetic vs. Natural Chlorantholide C: Efficacy and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorantholide C, a member of the lindenane class of sesquiterpenoids, has garnered interest within the scientific community for its potential biological activities. These compounds, primarily isolated from plants of the Chloranthus genus, have demonstrated a range of effects, including anti-inflammatory and cytotoxic properties. This guide provides a comparative overview of synthetic versus natural this compound, focusing on their efficacy as reported in scientific literature.

Currently, a direct comparative study evaluating the efficacy of synthetically produced this compound against its naturally occurring counterpart is not available in published literature. However, by examining data from studies on natural isolates of related compounds and the broader class of lindenane sesquiterpenoids, we can infer potential biological activities and establish a baseline for future comparative research.

Biological Activity of Natural Lindenane Sesquiterpenoids

Research on compounds isolated from Chloranthus species has revealed significant anti-inflammatory and cytotoxic potential. While specific data for this compound is limited, studies on closely related compounds provide valuable insights.

Anti-inflammatory Activity

Lindenane sesquiterpenoids isolated from Chloranthus japonicus and Chloranthus holostegius have demonstrated notable anti-inflammatory effects. Several compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a key indicator of anti-inflammatory activity. For instance, certain sesquiterpenoids from C. japonicus exhibited significant inhibition of NO production with IC50 values in the micromolar range[1]. Similarly, compounds from C. holostegius have shown moderate to potent inhibitory effects on NO release[2][3][4][5]. One compound, in particular, demonstrated an IC50 value of 8.94 ± 1.10 μM, surpassing the positive control, dexamethasone[2].

Cytotoxic Activity

The cytotoxic potential of lindenane-type sesquiterpenoid dimers has also been investigated. Chlorahololide D, a compound isolated from Chloranthus holostegius, exhibited potent cytotoxicity against HepG2 and MCF-7 cancer cell lines, with IC50 values of 13.7 μM and 6.7 μM, respectively[6][7]. Another study reported moderate cytotoxic activity of Chlorahololide D against the HeLa cell line with an IC50 value of 32.2 μM[6]. Furthermore, isolates from Chloranthus erectus have shown moderate to strong anticancer activity against T47D and 4T1 breast cancer cell lines, with IC50 values ranging from 45.38 to 94.42 µg/ml[8].

Efficacy of Synthetic this compound

As of the latest literature review, there are no published studies detailing the total synthesis of this compound followed by a biological evaluation of the synthetic compound. The chemical synthesis of related, complex lindenane sesquiterpenoid dimers has been achieved, indicating the feasibility of producing these molecules in a laboratory setting. However, without experimental data on the biological activity of synthetic this compound, a direct comparison of its efficacy to the natural form is not possible at this time. The principle of chemical synthesis asserts that a synthesized molecule is structurally and functionally identical to its natural counterpart. Therefore, it is hypothesized that pure, synthetic this compound would exhibit comparable biological activity to the pure, natural compound.

Data Summary

The following table summarizes the reported biological activities of natural lindenane sesquiterpenoids from Chloranthus species. It is important to note that these data are for related compounds and not this compound itself, unless a specific study on this compound becomes available.

Compound ClassBiological ActivityCell LineIC50 ValueSource
Lindenane SesquiterpenoidsAnti-inflammatory (NO Inhibition)RAW 264.721.23 - 24.34 µM[1]
SesquiterpenoidsAnti-inflammatory (NO Inhibition)RAW 264.78.94 ± 1.10 µM[2]
Chlorahololide DCytotoxicityMCF-76.7 µM[6][7]
Chlorahololide DCytotoxicityHepG213.7 µM[6][7]
Chlorahololide DCytotoxicityHeLa32.2 µM[6]
C. erectus IsolatesCytotoxicityT47D94.42 ± 5.90 µg/ml[8]
C. erectus IsolatesCytotoxicity4T145.38 ± 23.40 µg/ml[8]

Experimental Protocols

Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2, HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., natural isolates of lindenane sesquiterpenoids) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity Testing: Nitric Oxide (NO) Production Assay (Griess Assay)

The Griess assay is a common method for measuring nitrite concentration, an indicator of NO production by macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 24-well plates.

  • Stimulation and Treatment: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and are concurrently treated with different concentrations of the test compound.

  • Incubation: The cells are incubated for 24 hours.

  • Sample Collection: The cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite. The inhibitory effect of the compound on NO production is calculated, and the IC50 value is determined.

Signaling Pathway Diagrams

The anti-inflammatory effects of lindenane sesquiterpenoids are often attributed to their modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and p38 MAPK pathways.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Degradation Degradation IkB->Degradation Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Genes Induces p38_MAPK_Signaling_Pathway cluster_nucleus Nucleus Stress Stress / LPS Receptor Receptor Stress->Receptor ASK1 ASK1 Receptor->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocation AP1_n AP-1 Genes Pro-inflammatory Gene Expression AP1_n->Genes Induces

References

Independent Verification of Chlorantholide C's Biological Activities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the reported biological activities of compounds structurally related to Chlorantholide C, a eudesmane-type sesquiterpene lactone. As of the latest literature review, the initial report on the isolation of this compound did not include data on its biological activity, and subsequent independent verification studies have not been identified.

This guide, therefore, offers a valuable comparative framework by summarizing the known biological activities of extracts from its source plant, Chloranthus elatior, and other structurally similar eudesmane-type sesquiterpene lactones. This information can serve as a foundation for researchers interested in exploring the potential therapeutic properties of this compound.

Lack of Reported Biological Activity for this compound

This compound was first isolated from the plant Chloranthus elatior, and its structure was elucidated in 2012. The initial publication focused exclusively on the structural characterization of this compound and its congeners, Chlorantholides A-F. A thorough review of the scientific literature reveals no subsequent studies that have reported on the biological activities of this compound or any independent attempts to verify such activities.

Biological Activities of Chloranthus elatior Extracts

While data on the isolated this compound is unavailable, extracts of the plant from which it is derived, Chloranthus elatior, have been investigated for various biological effects. These studies provide context for the potential activities of its constituents.

Plant Extract/CompoundBiological ActivityAssay SystemKey Findings
Chloranthus elatior (whole plant)Anti-inflammatoryNot specifiedTraditionally used to treat inflammatory conditions.
Chloranthus elatior (whole plant)AntitumorNot specifiedSesquiterpene dimers from Chloranthus species have shown antitumor properties.
Chloranthus elatior (whole plant)AntifungalNot specifiedSesquiterpene dimers from Chloranthus species have shown antifungal properties.
Chloranthus elatior (whole plant)AntibacterialNot specifiedSesquiterpene dimers from Chloranthus species have shown antibacterial properties.
Chloranthus elatior (whole plant)HepatoprotectiveNot specifiedSesquiterpene dimers from Chloranthus species have shown hepatoprotective properties.

Comparative Biological Activities of Eudesmane-Type Sesquiterpene Lactones

Eudesmane-type sesquiterpene lactones, the structural class to which this compound belongs, are known to possess a range of biological activities. The activities of other compounds in this class can suggest potential avenues of investigation for this compound.

CompoundBiological ActivityAssay SystemIC50/EC50/Inhibition
Alantolactone Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesIC50 for NO production: ~5 µM
Isoalantolactone Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesIC50 for NO production: ~10 µM
Frullanolide Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesSignificant inhibition of NO, PGE2, TNF-α, and IL-6 production
Artesunate AnticancerVarious cancer cell linesIC50 values in the low micromolar range
Parthenolide AnticancerVarious cancer cell linesInduces apoptosis and inhibits NF-κB

Experimental Protocols for Key Bioassays

To aid in the potential investigation of this compound, detailed methodologies for key experiments used to assess the biological activities of related compounds are provided below.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and the cells are pre-incubated for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response, and the cells are incubated for a further 24 hours.

  • Nitrite Quantification: The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. An equal volume of the cell culture supernatant is mixed with the Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite.

  • Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control group.

Anticancer Activity Assay: MTT Cell Viability Assay
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound, and the cells are incubated for 48 or 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control group, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate common signaling pathways implicated in the biological activities of eudesmane-type sesquiterpene lactones and a typical experimental workflow for their evaluation.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK NF_kB_Inhibitor IκBα IKK->NF_kB_Inhibitor phosphorylates NF_kB NF-κB NF_kB_Inhibitor->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2)

Caption: NF-κB signaling pathway in inflammation.

experimental_workflow cluster_extraction Compound Isolation cluster_bioassays Biological Evaluation Plant_Material Chloranthus elatior (Plant Material) Extraction Extraction & Fractionation Plant_Material->Extraction Isolation Isolation of This compound Extraction->Isolation Anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) Isolation->Anti_inflammatory Anticancer Anticancer Assays (e.g., MTT) Isolation->Anticancer Other_assays Other Bioassays Isolation->Other_assays Data_Analysis Data Analysis (IC50, etc.) Anti_inflammatory->Data_Analysis Anticancer->Data_Analysis Other_assays->Data_Analysis Report Report Findings Data_Analysis->Report

Caption: Workflow for bioactivity screening.

Assessing the Selectivity of Chlorantholide C for its Molecular Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the molecular selectivity of Chlorantholide C, a natural product with potential therapeutic applications. While direct experimental data on the selectivity of this compound is not extensively available in the public domain, this document outlines the established methodologies and provides comparative data for other known inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3), a likely molecular target of this compound. By following the protocols and data presentation formats detailed herein, researchers can effectively characterize the selectivity profile of this compound and other novel compounds.

Introduction to this compound and its Putative Target: STAT3

This compound is a sesquiterpenoid lactone isolated from Chloranthus spicatus. Preliminary studies suggest that its biological activities may stem from the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation.[1][2] Its constitutive activation is implicated in various cancers, making it a compelling target for drug development.[2][3]

The selectivity of a STAT3 inhibitor is a critical determinant of its therapeutic potential and safety profile. High selectivity for STAT3 over other members of the STAT family (e.g., STAT1, STAT5) and the broader human kinome is desirable to minimize off-target effects.[4] This guide will focus on the experimental approaches required to quantify this selectivity.

Signaling Pathway of STAT3

The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their cognate receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate the receptor, creating docking sites for the SH2 domain of STAT3. Once recruited, STAT3 is itself phosphorylated on a critical tyrosine residue (Tyr705), which triggers its homodimerization, nuclear translocation, and subsequent binding to DNA to regulate gene transcription.

STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 (inactive) Receptor->STAT3_inactive 4. STAT3 Recruitment JAK->Receptor 3. Receptor Phosphorylation JAK->STAT3_inactive 5. STAT3 Phosphorylation (Tyr705) STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 6. Dimerization DNA DNA STAT3_active->DNA 7. Nuclear Translocation Gene_Transcription Gene_Transcription DNA->Gene_Transcription 8. Gene Transcription LanthaScreen_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (384-well) cluster_read Incubation & Readout cluster_analysis Data Analysis A Prepare 4X Test Compound (e.g., this compound) Dilution Series D Add 5 µL of 4X Test Compound A->D B Prepare 2X Kinase/Eu-antibody Mixture (e.g., STAT3, STAT1, other kinases) E Add 5 µL of 2X Kinase/Antibody Mixture B->E C Prepare 4X Fluorescent Tracer F Add 5 µL of 4X Tracer C->F D->E E->F G Incubate at RT for 1 hour F->G H Read TR-FRET Signal (Emission at 665 nm and 615 nm) G->H I Calculate Emission Ratio (665/615 nm) H->I J Plot Ratio vs. Compound Concentration I->J K Determine IC50 / Kd J->K CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis and Separation cluster_detection_analysis Detection and Analysis A Culture cells to desired confluency B Treat cells with Vehicle or This compound at various concentrations A->B C Incubate to allow compound entry and binding B->C D Aliquot cell suspensions into PCR tubes C->D E Heat samples across a temperature gradient D->E F Lyse cells (e.g., freeze-thaw cycles) E->F G Centrifuge to pellet aggregated proteins F->G H Collect supernatant (soluble protein fraction) G->H I Analyze protein levels by Western Blot or other methods H->I J Plot soluble protein fraction vs. temperature I->J K Determine thermal shift (ΔTm) J->K

References

Benchmarking Chlorantholide C: A Comparative Analysis Against Established Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory potential of Chlorantholide C against two widely recognized anti-inflammatory drugs, Dexamethasone and Indomethacin. The following sections present a summary of their inhibitory activities, detailed experimental methodologies for key assays, and an overview of the relevant inflammatory signaling pathways.

While direct comparative studies on this compound are limited, this guide draws upon available data for structurally related lindenane sesquiterpenoid dimers to provide a scientifically grounded estimation of its potential efficacy.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory effects of this compound, Dexamethasone, and Indomethacin are summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The primary model system referenced is lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for inflammation research.

CompoundNO Production IC50 (µM)PGE2 Production IC50 (µM)TNF-α Production IC50 (µM)IL-6 Production IC50 (µM)IL-1β Production IC50 (µM)
This compound (estimated) ~10-21[1][2]Data not availableData not availableData not available~1-15[1]
Dexamethasone ~88 (34.60 µg/mL)[3]Data not availableSignificant inhibition at 1µM[2]Data not availableDose-dependent inhibition[4]
Indomethacin 56.8[1]2.8[1]143.7[1]Data not availableData not available

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to evaluate the anti-inflammatory properties of the compared compounds.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate well plates and allowed to adhere overnight. Prior to stimulation, cells are pre-treated with various concentrations of the test compounds (this compound, Dexamethasone, or Indomethacin) for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

Nitric Oxide (NO) Production Assay (Griess Assay)

Nitric oxide production is an indicator of the inflammatory response of macrophages.

  • Principle: The Griess assay measures the concentration of nitrite (NO2-), a stable and soluble breakdown product of NO.

  • Procedure:

    • After the specified incubation period with the test compounds and LPS, the cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant in a 96-well plate.[3]

    • The plate is incubated at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur.

    • The absorbance is measured at a wavelength of 540-550 nm using a microplate reader.[5]

    • The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Prostaglandin E2 (PGE2) Measurement (ELISA)

PGE2 is a key mediator of inflammation, and its inhibition is a primary target for many anti-inflammatory drugs.

  • Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Procedure:

    • Following treatment, the cell culture supernatant is collected.

    • A competitive ELISA kit is used for the quantification of PGE2.

    • The supernatant, along with a known amount of enzyme-conjugated PGE2, is added to a microplate pre-coated with a capture antibody specific for PGE2.

    • The plate is incubated, during which the PGE2 in the sample and the enzyme-conjugated PGE2 compete for binding to the capture antibody.

    • After washing to remove unbound substances, a substrate solution is added to the wells, resulting in a color change.

    • The intensity of the color is inversely proportional to the concentration of PGE2 in the sample and is measured using a microplate reader.

    • The PGE2 concentration is determined by comparison with a standard curve.

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)

The levels of pro-inflammatory cytokines are crucial indicators of the inflammatory state.

  • Principle: A sandwich ELISA is used to quantify the concentration of specific cytokines.

  • Procedure:

    • After the experimental treatment, the cell culture supernatant is collected.

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, or IL-1β).

    • The supernatant is added to the wells, and the cytokine binds to the capture antibody.

    • After washing, a biotinylated detection antibody that binds to a different epitope on the cytokine is added.

    • Streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody.

    • A substrate solution is added, and the HRP enzyme catalyzes a color change.

    • The absorbance is measured with a microplate reader, and the cytokine concentration is determined from a standard curve.

Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound and the benchmark drugs are mediated through the modulation of key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the promoters of pro-inflammatory genes, inducing the transcription of cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

NF_kB_Pathway cluster_0 Inactive Complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) Degradation Degradation NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes Transcription Degradation->NFkB_active Release Dexamethasone Dexamethasone Dexamethasone->NFkB_active Inhibition

NF-κB Signaling Pathway in Inflammation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another. Key MAPK subfamilies involved in inflammation include p38, JNK, and ERK. Upon stimulation by LPS, upstream kinases activate MAPKKs (e.g., MKK3/6), which in turn phosphorylate and activate MAPKs (e.g., p38). Activated MAPKs then phosphorylate various transcription factors, such as AP-1, leading to the expression of pro-inflammatory genes.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation Nucleus Nucleus AP1->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Transcription Chlorantholide_C This compound (and related compounds) Chlorantholide_C->MAPK Inhibition

MAPK Signaling Pathway in Inflammation.

Experimental Workflow

The general workflow for evaluating the anti-inflammatory activity of a test compound is outlined below.

Experimental_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture pre_treatment Pre-treat with Test Compound cell_culture->pre_treatment lps_stimulation Stimulate with LPS pre_treatment->lps_stimulation incubation Incubate lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection no_assay Nitric Oxide Assay (Griess Assay) supernatant_collection->no_assay pge2_elisa PGE2 ELISA supernatant_collection->pge2_elisa cytokine_elisa Cytokine ELISA (TNF-α, IL-6, IL-1β) supernatant_collection->cytokine_elisa data_analysis Data Analysis (Calculate IC50) no_assay->data_analysis pge2_elisa->data_analysis cytokine_elisa->data_analysis end End data_analysis->end

In Vitro Anti-inflammatory Assay Workflow.

Conclusion

Based on the available data for structurally related compounds, this compound demonstrates significant potential as a potent anti-inflammatory agent, likely acting through the inhibition of key inflammatory mediators such as nitric oxide and pro-inflammatory cytokines. Its estimated inhibitory activity appears to be comparable to or, in some cases, more potent than the established non-steroidal anti-inflammatory drug Indomethacin. Further direct comparative studies are warranted to fully elucidate the anti-inflammatory profile of this compound and its precise mechanisms of action. This information will be crucial for its future development as a potential therapeutic agent for inflammatory diseases.

References

Replicating Key Electrophysiological Experiments on Chlorantholides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the seminal electrophysiological experiments on Chlorantholides, a class of potent potassium channel blockers. It is intended for researchers, scientists, and drug development professionals interested in replicating and building upon the foundational research in this area. The guide summarizes key quantitative data, presents detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The initial discovery and characterization of Chlorantholides identified their potent inhibitory effects on the delayed rectifier (IK) K+ current. The half-maximal inhibitory concentrations (IC50) from the seminal papers are presented below for easy comparison.

CompoundIC50 (µM) for IK InhibitionSeminal Paper Reference
Chlorantholide A10.9Yue, J. et al. (2007)
Chlorantholide B18.6Yue, J. et al. (2007)
Chlorantholide C3.6Yue, J. et al. (2008)
Chlorantholide D2.7Yue, J. et al. (2008)
Chlorantholide E27.5Yue, J. et al. (2008)
Chlorantholide F57.5Yue, J. et al. (2008)

Key Experimental Protocol: Whole-Cell Voltage-Clamp Recording

The following protocol is a representative methodology for replicating the key experiments on Chlorantholides to measure their inhibitory effect on delayed rectifier K+ currents in cultured rat hippocampal neurons.

Objective: To measure the dose-dependent inhibition of the delayed rectifier K+ current (IK) by Chlorantholides.

Materials:

  • Primary hippocampal neuron culture from E18 rat embryos.

  • Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

  • External solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal solution (for patch pipette, in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.1 Na-GTP (pH adjusted to 7.2 with KOH).

  • Chlorantholide stock solutions of varying concentrations.

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • Cell Preparation:

    • Plate dissociated hippocampal neurons on poly-L-lysine coated coverslips.

    • Culture neurons for 7-14 days to allow for maturation and expression of ion channels.

  • Electrophysiological Recording Setup:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Mount the coverslip with cultured neurons onto the recording chamber of an inverted microscope.

    • Perfuse the recording chamber with the external solution.

  • Whole-Cell Configuration:

    • Approach a neuron with the patch pipette and form a gigaohm seal (>1 GΩ) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

    • Switch to voltage-clamp mode and hold the membrane potential at -80 mV.

  • Recording of Delayed Rectifier K+ Current (IK):

    • To isolate the delayed rectifier K+ current, apply a prepulse to -40 mV for 200 ms to inactivate transient A-type K+ currents.

    • From the holding potential of -80 mV, apply depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for 400 ms.

    • Record the resulting outward K+ currents.

  • Application of Chlorantholides:

    • Establish a stable baseline recording of IK.

    • Perfuse the recording chamber with external solution containing the desired concentration of a Chlorantholide.

    • Allow sufficient time for the compound to take effect and record the inhibited K+ currents using the same voltage protocol as in step 4.

    • Repeat for a range of Chlorantholide concentrations to determine the dose-response relationship.

  • Data Analysis:

    • Measure the peak outward current amplitude at each voltage step before and after the application of the Chlorantholide.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the Chlorantholide concentration and fit the data with a Hill equation to determine the IC50 value.

Visualizations

Signaling Pathway

The blockage of potassium channels by Chlorantholides is hypothesized to initiate a cascade of intracellular signaling events. While the precise pathway for Chlorantholides is still under investigation, a general pathway for potassium channel blockers involves the following steps. The inhibition of K+ efflux leads to membrane depolarization, which in turn activates voltage-gated calcium channels. The subsequent influx of Ca2+ can then trigger various downstream signaling cascades.

G Chlorantholides Chlorantholides K_Channel Potassium Channel Chlorantholides->K_Channel inhibition Depolarization Membrane Depolarization K_Channel->Depolarization prevents K+ efflux Ca_Channel Voltage-Gated Ca2+ Channel Depolarization->Ca_Channel activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx opens Downstream Downstream Signaling (e.g., Pyk2, EGFR, ERK activation) Ca_Influx->Downstream triggers

Caption: General signaling pathway initiated by potassium channel blockers.

Experimental Workflow

The process of evaluating the inhibitory activity of Chlorantholides on potassium channels follows a structured experimental workflow, from cell culture to data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Hippocampal Neuron Culture Whole_Cell Achieve Whole-Cell Configuration Cell_Culture->Whole_Cell Pipette_Prep Patch Pipette Fabrication Pipette_Prep->Whole_Cell Record_Baseline Record Baseline IK Whole_Cell->Record_Baseline Apply_Compound Apply Chlorantholide Record_Baseline->Apply_Compound Record_Inhibited Record Inhibited IK Apply_Compound->Record_Inhibited Measure_Current Measure Current Amplitudes Record_Inhibited->Measure_Current Calc_Inhibition Calculate % Inhibition Measure_Current->Calc_Inhibition Determine_IC50 Determine IC50 Calc_Inhibition->Determine_IC50

Caption: Workflow for electrophysiological screening of Chlorantholides.

Safety Operating Guide

Navigating the Disposal of Chlorantholide C: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Operational Plan for Chlorantholide C Disposal

The following procedures are based on general guidelines for the disposal of laboratory chemicals and should be adapted to meet the specific requirements of your institution.

Step 1: Waste Identification and Classification

Before beginning any disposal process, it is crucial to classify the waste. Since detailed hazard information for this compound is limited, it should be treated as a hazardous chemical waste. All waste streams containing this compound, including pure substance, contaminated lab supplies, and solutions, must be managed as hazardous waste.

Step 2: Waste Collection and Segregation

Proper collection and segregation are fundamental to safe disposal.

  • Solid Waste:

    • Dispose of solid this compound in its original container whenever possible.[1][2]

    • Contaminated lab supplies such as gloves, absorbent paper, and Kim Wipes should be double-bagged in clear plastic bags.[1]

  • Liquid Waste:

    • Collect liquid waste containing this compound in a dedicated, leak-proof container with a screw-on cap.[1] Corks and parafilm are not acceptable closures.[1]

    • Do not mix this compound waste with other incompatible chemical waste streams. For instance, acids and bases should always be stored separately.[3]

  • Sharps:

    • Pipettes, pipette tips, and broken glass contaminated with this compound must be disposed of in a designated sharps container.[1]

Step 3: Container Management and Labeling

Properly managing and labeling waste containers is essential for safety and compliance.

  • Container Condition: Use containers that are in good condition, free of leaks or cracks, and compatible with the chemical waste.[4] The original manufacturer's container is often the best choice.[1][2]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., toxic, flammable).[3] The date when the container becomes full must also be recorded on the label.[3]

  • Container Closure: Keep waste containers closed at all times, except when adding waste.[1][4]

Step 4: Storage of Hazardous Waste

Designate a specific "Satellite Accumulation Area" (SAA) within the laboratory for the storage of hazardous waste.[3]

  • Secondary Containment: All liquid hazardous waste containers must be placed in a secondary container, such as a lab tray, that can hold 110% of the volume of the primary container.[1] This is crucial for segregating incompatible wastes and containing potential spills.[1]

  • Storage Limits: Be aware of your institution's time and quantity limits for hazardous waste accumulation.[1] Typically, waste must be collected within a specified period (e.g., 90 days) from the start of accumulation.[1]

Step 5: Arranging for Disposal

  • Contact EHS: Once the waste container is full or the storage time limit is approaching, contact your institution's Environmental Health & Safety (EHS) department to request a hazardous waste pickup.[1][2]

  • Do Not Dispose Down the Drain: Do not dispose of this compound or its solutions down the drain.[5]

  • Do Not Dispose by Evaporation: Evaporation of hazardous waste in a fume hood is not a permissible disposal method.[3]

Data Presentation: Hazardous Waste Container and Labeling Summary

RequirementSpecificationRationale
Container Type Leak-proof, sturdy container with a screw-on cap. Original manufacturer's container is preferred.[1][2][4]Prevents spills and ensures chemical compatibility.
Container Labeling Must include: "Hazardous Waste," full chemical name, hazard type(s), and date the container is full.[3]Ensures proper identification, handling, and regulatory compliance.
Secondary Containment Required for all liquid waste. Must be chemically compatible and hold 110% of the primary container's volume.[1]Contains spills and leaks, and aids in segregating incompatible wastes.
Solid Waste (Lab Trash) Double-bagged in clear plastic bags.[1]Allows for visual inspection and safe handling.
Sharps Waste Designated, puncture-resistant sharps container.[1]Prevents injuries from contaminated sharp objects.

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found, the provided operational plan is based on the general principles of hazardous waste management outlined by various safety guidelines. The key "experiment" in this context is the safe and compliant disposal of a chemical with limited public safety information, which necessitates treating it with a high degree of caution and adhering to established best practices for unknown or hazardous chemicals.

Mandatory Visualization

cluster_collection Step 1 & 2: Waste Generation & Collection cluster_management Step 3 & 4: Container Management & Storage cluster_disposal Step 5: Final Disposal Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Solid, Liquid, Sharps Select Container Select Container Segregate Waste->Select Container Chemically Compatible Label Container Label Container Select Container->Label Container Store in SAA Store in SAA Label Container->Store in SAA Keep Closed Use Secondary Containment Use Secondary Containment Store in SAA->Use Secondary Containment For Liquids Monitor Limits Monitor Limits Use Secondary Containment->Monitor Limits Request Pickup Request Pickup Monitor Limits->Request Pickup Full or Time Limit Reached

Caption: Workflow for the Proper Disposal of Laboratory Chemical Waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chlorantholide C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Chlorantholide C, a sesquiterpene lactone, with a focus on operational and disposal plans.

While specific quantitative toxicity data and occupational exposure limits for this compound are not currently available, a cautious approach based on its chemical class and the information provided in its Safety Data Sheet (SDS) is crucial. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal plans to minimize risk and ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is essential when handling this compound. The following table summarizes the required PPE based on the available safety information.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields. A face shield should be used in situations with a higher risk of splashes.
Skin Chemical-Resistant Gloves & Impervious ClothingUse nitrile or other chemically impervious gloves. Wear fire/flame resistant and impervious clothing, such as a lab coat or coveralls.
Respiratory Full-Face RespiratorA full-face respirator is necessary if exposure limits are exceeded, or if irritation or other symptoms are experienced. Ensure proper fit and use of appropriate cartridges.

Experimental Protocols: Safe Handling and Operations

Adherence to strict operational protocols is critical to prevent exposure and contamination. The following step-by-step guidance details the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Clearly label all containers with the chemical name and hazard information.

2. Handling the Compound:

  • Don the appropriate PPE as outlined in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols. If working with a solid form, handle it carefully to minimize airborne particles.

  • Use dedicated, clearly labeled equipment for handling this compound.

3. Storage:

  • Store this compound in a tightly closed container.

  • Keep the container in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials. Although specific incompatibilities are not listed, it is prudent to store it separately from strong oxidizing agents, acids, and bases.

The logical workflow for the routine handling of this compound is illustrated in the following diagram:

Workflow for Routine Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_emergency Verify Emergency Equipment Access prep_hood->prep_emergency handle_compound Handle this compound prep_emergency->handle_compound handle_weigh Weigh/Measure handle_compound->handle_weigh handle_transfer Transfer to Reaction/Assay handle_weigh->handle_transfer post_decontaminate Decontaminate Work Area handle_transfer->post_decontaminate post_dispose Dispose of Waste post_decontaminate->post_dispose post_remove_ppe Remove and Dispose of PPE post_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Workflow for Routine Handling of this compound

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the substance. Avoid creating dust.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

The following diagram outlines the logical steps for responding to a spill:

This compound Spill Response Plan spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Contaminated Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose report Report Incident dispose->report

This compound Spill Response Plan

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Waste Collection and Disposal:

  • Segregation: Collect all solid and liquid waste contaminated with this compound in separate, clearly labeled, and sealed containers.

  • Containerization: Use chemically resistant containers for waste storage.

  • Labeling: Label waste containers with "Hazardous Waste" and the chemical name "this compound".

  • Storage: Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.

  • Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.

By adhering to these safety protocols and operational plans, researchers can handle this compound responsibly, minimizing risks and fostering a secure laboratory environment. Always consult the most recent Safety Data Sheet for any updates or additional information before handling any chemical.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.